molecular formula C8H9I B1295298 4-Iodo-1,2-dimethylbenzene CAS No. 31599-61-8

4-Iodo-1,2-dimethylbenzene

Cat. No.: B1295298
CAS No.: 31599-61-8
M. Wt: 232.06 g/mol
InChI Key: CSFRCLYFVINMBZ-UHFFFAOYSA-N
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Description

1-Iodo-3,4-dimethylbenzene (4-iodo-o-xylene, 3,4-dimethyliodobenzene) is an aryl halide. Its synthesis, NMR and IR spectra has been reported. Its nitration reaction and copper catalyzed trifluoromethylation reaction has been studied.>

Properties

IUPAC Name

4-iodo-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9I/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFRCLYFVINMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185482
Record name Benzene, 4-iodo-1,2-dimethyl-
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Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31599-61-8
Record name 1-Iodo-3,4-dimethylbenzene
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Record name Benzene, 4-iodo-1,2-dimethyl-
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Record name Benzene, 4-iodo-1,2-dimethyl-
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Record name 1,2-DIMETHYL-4-IODOBENZENE
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Foundational & Exploratory

4-Iodo-1,2-dimethylbenzene synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Iodo-1,2-dimethylbenzene

Introduction

This compound, also known as 4-iodo-o-xylene, is an important aryl halide intermediate in organic synthesis.[1][2] Its structure, featuring an iodine atom and two adjacent methyl groups on a benzene (B151609) ring, makes it a versatile building block for the construction of more complex molecules. It is utilized in the synthesis of various compounds, including pharmaceuticals and agrochemicals.[2] This technical guide provides a detailed overview of the synthesis mechanism of this compound, experimental protocols, and relevant quantitative data for researchers, scientists, and professionals in drug development.

Core Synthesis Mechanism: Electrophilic Aromatic Iodination

The primary route for the synthesis of this compound is the direct iodination of 1,2-dimethylbenzene (o-xylene). This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. Unlike other halogens, molecular iodine (I₂) is generally not electrophilic enough to react directly with aromatic compounds.[3][4] Therefore, an oxidizing agent or a Lewis acid is required to generate a more potent electrophilic iodine species, often represented as I⁺.[5][6]

Key Steps in the Mechanism:

  • Generation of the Electrophile: An oxidizing agent reacts with molecular iodine to produce a highly electrophilic iodine species. Common oxidizing agents include nitric acid, periodic acid (or periodates), hydrogen peroxide, and copper salts.[1][5][6] For instance, in the presence of an oxidizing agent, I₂ is oxidized to the more powerful electrophile.

  • Electrophilic Attack: The electron-rich π system of the o-xylene (B151617) ring attacks the electrophilic iodine species. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The two methyl groups on the o-xylene ring are electron-donating, which activates the ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions.

  • Regioselectivity: The substitution occurs predominantly at the 4-position (para to one methyl group and meta to the other). This is due to a combination of electronic and steric effects. While the methyl groups activate the positions ortho and para to themselves, the positions ortho to the methyl groups (3 and 6 positions) are sterically hindered. The 4-position is electronically activated and less sterically crowded, making it the most favorable site for substitution.

  • Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine in the arenium ion. This step restores the aromaticity of the ring, yielding the final product, this compound.

Below is a diagram illustrating the general mechanism for the electrophilic iodination of o-xylene.

Caption: General mechanism of electrophilic iodination of 1,2-dimethylbenzene.

Experimental Protocols

Several methods have been reported for the synthesis of this compound. A common and effective method involves the use of iodine with a polymer-supported periodate (B1199274) as the oxidizing agent.

Protocol: Iodination using Iodine and Polymer-Loaded Periodate

This protocol provides a high yield and straightforward purification process.[1]

Materials and Reagents:

Procedure:

  • To a solution of 1,2-dimethylbenzene (1 mmol, 0.106 g) in acetonitrile (10 mL), sequentially add iodine (1 mmol, 0.126 g) and polymer-loaded periodate (1.05 mmol, 0.6 g).

  • Stir the reaction mixture at 40 °C for 1 hour.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a solvent mixture of ethyl acetate and hexane (1:9, v/v).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the polymer support.

  • Remove excess iodine from the filtrate by adding 1 M sodium bisulfite solution dropwise until the color disappears.

  • Separate the organic layer and dry it with anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane and ethyl acetate mixture as the eluent.

The final product, this compound, is obtained as a clear yellow to red-brown liquid.[1]

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve Dissolve o-xylene in Acetonitrile start->dissolve add_reagents Add Iodine and Polymer-loaded Periodate dissolve->add_reagents react Stir at 40°C for 1h add_reagents->react monitor Monitor by TLC react->monitor cool_filter Cool to RT and Filter monitor->cool_filter Reaction Complete quench Quench with NaHSO₃ solution cool_filter->quench separate_dry Separate and Dry Organic Layer quench->separate_dry evaporate Evaporate Solvent separate_dry->evaporate purify Purify by Column Chromatography evaporate->purify product Obtain Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and properties of this compound.

Table 1: Reaction Data for Iodination using Polymer-Loaded Periodate
ParameterValueReference
Starting Material1,2-Dimethylbenzene[1]
ReagentsIodine, Polymer-loaded periodate[1]
SolventAcetonitrile[1]
Temperature40 °C[1]
Reaction Time1 hour[1]
Isolated Yield95%[1]
Table 2: Physical and Chemical Properties of this compound
PropertyValueReference
Chemical Formula C₈H₉I[2][7]
Molecular Weight 232.06 g/mol [8]
Appearance Clear yellow to red-brown liquid[1]
Boiling Point 106-108 °C at 13 mmHg[1][8]
Density 1.633 g/mL at 25 °C[1][8]
Refractive Index (n20/D) 1.603[1][8]
CAS Number 31599-61-8[1][2][7]

Conclusion

The synthesis of this compound is efficiently achieved through the electrophilic iodination of 1,2-dimethylbenzene. The use of an oxidizing agent is crucial for the generation of a potent electrophilic iodine species. The described protocol using a polymer-loaded periodate offers high yields and a straightforward purification process, making it a valuable method for laboratory and potential industrial applications. The provided data and mechanisms offer a comprehensive resource for chemists involved in organic synthesis and drug development.

References

physicochemical properties of 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-1,2-dimethylbenzene

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, outlines general experimental protocols for property determination, and includes a logical relationship diagram for enhanced comprehension.

Chemical Identification

This compound, also known as 4-iodo-o-xylene, is an aryl halide.[1] It consists of a benzene (B151609) ring substituted with two adjacent methyl groups and an iodine atom.[2] This compound serves as a versatile reagent and intermediate in various chemical processes, particularly in organic and pharmaceutical synthesis.[1][2]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name This compound[3][4]
Synonyms 1,2-Dimethyl-4-iodobenzene, 3,4-Dimethyliodobenzene, 4-Iodo-o-xylene[2][5]
CAS Number 31599-61-8[2][4][5]
Molecular Formula C₈H₉I[2][3][6]
Molecular Weight 232.06 g/mol [3][6]
InChI Key CSFRCLYFVINMBZ-UHFFFAOYSA-N[2][6]
Canonical SMILES CC1=C(C=C(C=C1)I)C[2][3]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthesis. It typically appears as a colorless to pale yellow or red-brown liquid.[1][2]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Clear yellow to red-brown liquid[1]
Boiling Point 106-108 °C at 13 mmHg (lit.)[1] 235 °C (lit.)[1]
Melting Point -2.9 °C (estimate)[1]
Density 1.633 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.603 (lit.)[1]
Water Solubility Insoluble[2]
Flash Point >230 °F (>110 °C)[1]
Stability Stable under normal temperatures and pressures. Light sensitive.[2]

Experimental Protocols

The determination of the physicochemical properties listed above follows standard laboratory procedures. Below are generalized methodologies for key experiments.

3.1. Boiling Point Determination The boiling point of this compound can be determined by distillation.

  • Apparatus: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For reduced pressure measurements, a vacuum pump and a manometer are connected to the system.

  • Procedure: A sample of the compound is placed in the round-bottom flask with boiling chips. The apparatus is heated, and the temperature at which the liquid boils and its vapor condenses is recorded. For vacuum distillation, the pressure is first reduced to the desired level (e.g., 13 mmHg) before heating.[1]

3.2. Density Measurement The density is typically measured using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer of a known volume and an analytical balance.

  • Procedure: The empty pycnometer is weighed. It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again at a specific temperature (e.g., 25 °C). The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

3.3. Refractive Index Measurement The refractive index is determined using a refractometer.

  • Apparatus: An Abbe refractometer or a digital refractometer.

  • Procedure: A few drops of the liquid sample are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the scale, typically at 20 °C using the sodium D-line.

3.4. Solubility Assessment A qualitative assessment of solubility in water is performed by simple mixing.

  • Procedure: A small amount of this compound is added to a test tube containing water. The mixture is agitated. The absence of a homogeneous solution and the formation of two distinct layers indicate that the substance is insoluble.[2]

Visualization of Properties

The following diagram illustrates the logical relationship between the structural identity of this compound and its key physicochemical properties.

G Physicochemical Profile of this compound cluster_identifiers Chemical Identifiers cluster_properties Key Properties Structure This compound C₈H₉I CAS CAS 31599-61-8 Structure:f0->CAS Physical Physical State Liquid Structure:f1->Physical BoilingPoint Boiling Point 106-108 °C @ 13 mmHg Structure:f1->BoilingPoint Density Density 1.633 g/mL @ 25 °C Structure:f1->Density Solubility Water Solubility Insoluble Structure:f1->Solubility

Caption: Logical relationship of this compound's identifiers and properties.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[2][3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures: When handling this chemical, it is essential to use personal protective equipment, including gloves and safety glasses.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[2][7] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2][7] Store in a cool, dry, and dark place in a tightly sealed container.[1][2]

Applications

This compound is a valuable building block in organic chemistry.

  • Organic Synthesis: It is frequently used as a starting material or reagent for synthesizing a variety of more complex organic compounds.[1][2] Its applications include participation in nitration and copper-catalyzed trifluoromethylation reactions.

  • Pharmaceutical and Agrochemical Intermediates: The compound serves as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[2] For instance, it has been used in the synthesis of 3-arylacrylamides, 3-arylpropylamines, and other biologically relevant molecules.[1]

References

An In-depth Technical Guide to the Spectral Data Analysis of 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 4-Iodo-1,2-dimethylbenzene (also known as 4-Iodo-o-xylene), a key intermediate in various organic syntheses. The correct interpretation of its spectral data is fundamental for quality control, reaction monitoring, and structural confirmation in research and development settings.

Compound Overview

This compound is an aromatic halogenated hydrocarbon.[1] Its structure consists of a benzene (B151609) ring substituted with two adjacent methyl groups and an iodine atom at the para position relative to one of the methyl groups. Accurate characterization of this compound is critical for its use in synthesizing more complex molecules, including active pharmaceutical ingredients.

Physicochemical Properties:

Property Value
Molecular Formula C₈H₉I
Molecular Weight 232.06 g/mol
CAS Number 31599-61-8
Appearance Colorless to brown clear liquid
Boiling Point 106-108 °C / 13 mmHg[2]
Density 1.633 g/mL at 25 °C[2]

| Refractive Index | n20/D 1.603[2] |

Quantitative Spectral Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a spectral fingerprint for this compound.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is relatively simple and characteristic.

Source of Spectrum: Sigma-Aldrich Co. LLC.[3]

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.48 Doublet 1H H-5
~7.46 Doublet of Doublets 1H H-6
~6.95 Doublet 1H H-3
~2.23 Singlet 3H CH₃ at C-2

| ~2.18 | Singlet | 3H | CH₃ at C-1 |

Note: Precise chemical shifts and coupling constants can vary slightly based on solvent and concentration. Assignments are based on typical aromatic substitution patterns.

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. Due to the molecule's symmetry, six distinct signals are expected for the eight carbon atoms.

Source of Spectrum: W. Robien, Inst. of Org. Chem., Univ. of Vienna.[3]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment
~138.8 C-5
~138.0 C-1
~136.5 C-2
~131.0 C-3
~128.5 C-6
~91.8 C-4 (ipso-carbon attached to Iodine)
~22.9 CH₃ at C-2

| ~19.5 | CH₃ at C-1 |

Note: Assignments are based on established substituent effects in substituted benzenes. The carbon attached to the iodine (C-4) is significantly shielded, resulting in a characteristic upfield shift.[4]

FTIR spectroscopy is used to identify the functional groups and bonding within the molecule based on their vibrational frequencies.

Source of Spectrum: Sigma-Aldrich Co. LLC.[3]

Table 3: Key FTIR Absorption Bands (Neat/ATR)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3050 - 2950 Medium C-H Stretch Aromatic & Aliphatic C-H
1595, 1480, 1450 Medium-Strong C=C Stretch Aromatic Ring Skeletal Vibrations
1380 Medium C-H Bend CH₃ Symmetric Bend
1020 Strong C-H In-plane Bend Aromatic C-H
810 Strong C-H Out-of-plane Bend 1,2,4-Trisubstituted Benzene

| ~550 | Medium | C-I Stretch | Carbon-Iodine Bond |

Note: The strong absorption around 810 cm⁻¹ is particularly diagnostic for the 1,2,4-trisubstitution pattern of the aromatic ring.[5]

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features.

Source of Spectrum: NIST Mass Spectrometry Data Center.[3]

Table 4: GC-MS Fragmentation Data (Electron Ionization)

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Fragment Assignment
232 100 [C₈H₉I]⁺ (Molecular Ion, M⁺)
105 95 [M - I]⁺ (Loss of Iodine radical)
104 20 [M - I - H]⁺
79 30 C₆H₅⁺ fragment

| 77 | 25 | Phenyl fragment |

Note: The molecular ion peak at m/z 232 is the most abundant, confirming the molecular weight.[3] The prominent peak at m/z 105 corresponds to the stable dimethylphenyl cation formed by the loss of the iodine atom.[3]

Experimental Protocols

The following sections describe standardized protocols for the acquisition of the spectral data presented above.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal reference. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Sample Preparation: As a liquid, the sample is analyzed neat. A single drop of this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are co-added for both the background and sample spectra.

  • Data Processing: A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Sample Preparation: A dilute solution of this compound (~100 µg/mL) is prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum is extracted from this peak, background-subtracted, and compared against spectral libraries (e.g., NIST) for confirmation.

Logical Workflow for Spectral Analysis

The process of characterizing a chemical sample like this compound follows a logical progression from sample preparation through to final structural confirmation. This workflow ensures that data from multiple orthogonal techniques are integrated for an unambiguous identification.

spectral_analysis_workflow Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Purified Sample (this compound) prep_nmr Dissolve in CDCl₃ with TMS sample->prep_nmr prep_ir Place Neat Liquid on ATR Crystal sample->prep_ir prep_ms Dilute in Dichloromethane sample->prep_ms acq_nmr ¹H & ¹³C NMR Spectroscopy prep_nmr->acq_nmr acq_ir FTIR-ATR Spectroscopy prep_ir->acq_ir acq_ms GC-MS Analysis prep_ms->acq_ms proc_nmr Assign Peaks & Coupling Constants acq_nmr->proc_nmr proc_ir Identify Functional Group Bands acq_ir->proc_ir proc_ms Analyze M⁺ & Fragmentation acq_ms->proc_ms confirm Final Structure Confirmation & Purity Assessment proc_nmr->confirm proc_ir->confirm proc_ms->confirm

Caption: Logical workflow for the complete spectroscopic characterization of this compound.

References

In-Depth Technical Guide: 1-Iodo-3,4-dimethylbenzene (CAS 31599-61-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-Iodo-3,4-dimethylbenzene (CAS 31599-61-8), also known as 4-Iodo-o-xylene. This aryl halide is a key intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds crucial for the development of pharmaceuticals, agrochemicals, and novel materials. This document includes detailed tables of its properties, experimental protocols for both its synthesis and characteristic reactions, and visualizations of key chemical processes. While specific biological pathway information for this compound is limited, this guide also discusses the general toxicological and pharmacological considerations for iodinated aromatic compounds.

Chemical and Physical Properties

1-Iodo-3,4-dimethylbenzene is a clear yellow to red-brown liquid at room temperature. Its core structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 1 and 2, and an iodine atom at position 4.

Identification
PropertyValue
CAS Number 31599-61-8
IUPAC Name 1-Iodo-3,4-dimethylbenzene
Synonyms 4-Iodo-o-xylene, 3,4-Dimethyliodobenzene
Molecular Formula C₈H₉I[1]
Molecular Weight 232.06 g/mol [1]
InChI Key CSFRCLYFVINMBZ-UHFFFAOYSA-N
SMILES Cc1ccc(I)cc1C
Physical Properties

The physical properties of 1-Iodo-3,4-dimethylbenzene are summarized in the table below. These characteristics are essential for its handling, purification, and use in various reaction conditions.

PropertyValue
Appearance Clear yellow to red-brown liquid
Boiling Point 106-108 °C at 13 mmHg
Density 1.633 g/mL at 25 °C
Refractive Index (n20/D) 1.603
Flash Point 113 °C (closed cup)

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for synthetic applications are provided below.

Determination of Physical Properties

3.1.1 Boiling Point Determination (Micro-reflux method)

This method is suitable for determining the boiling point of small quantities of a liquid.

  • Apparatus : Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), and a heat source.

  • Procedure :

    • Fill the small test tube to about half-full with 1-Iodo-3,4-dimethylbenzene.

    • Place the capillary tube into the test tube with the open end submerged in the liquid.

    • Attach the test tube to the thermometer.

    • Place the assembly in a Thiele tube containing heating oil.

    • Gently heat the side arm of the Thiele tube.

    • Observe for a continuous stream of bubbles emerging from the capillary tube, indicating the vapor pressure of the liquid equals the atmospheric pressure.

    • Remove the heat and record the temperature at which the liquid just begins to be drawn back into the capillary tube. This temperature is the boiling point.

3.1.2 Density Measurement (Gravimetric Method)

The density is determined by measuring the mass of a known volume of the liquid.

  • Apparatus : Analytical balance, graduated cylinder or pycnometer.

  • Procedure :

    • Measure the mass of a clean, dry graduated cylinder.

    • Add a known volume of 1-Iodo-3,4-dimethylbenzene to the graduated cylinder and record the volume.

    • Measure the combined mass of the graduated cylinder and the liquid.

    • Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

    • Density is calculated as mass divided by volume (g/mL).

3.1.3 Refractive Index Measurement

An Abbe refractometer is commonly used for this measurement.

  • Apparatus : Abbe refractometer, light source (sodium D-line, 589 nm), pipette, and a constant temperature water bath (20 °C).

  • Procedure :

    • Ensure the refractometer prisms are clean.

    • Apply a few drops of 1-Iodo-3,4-dimethylbenzene onto the lower prism.

    • Close the prisms and allow the temperature to equilibrate to 20 °C.

    • Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

    • Read the refractive index from the instrument's scale.

Synthesis and Reactivity

1-Iodo-3,4-dimethylbenzene is a versatile substrate for various coupling reactions.

3.2.1 Synthesis of 1-Iodo-3,4-dimethylbenzene

A common method for the synthesis of aryl iodides is through the diazotization of the corresponding aniline (B41778) followed by a Sandmeyer-type reaction with potassium iodide.

  • Reactants : 3,4-Dimethylaniline (B50824), hydrochloric acid, sodium nitrite (B80452), potassium iodide.

  • Procedure :

    • Dissolve 3,4-dimethylaniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with sodium thiosulfate (B1220275) solution to remove excess iodine, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

3.2.2 Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the Pd(0) catalyst.

  • Suzuki-Miyaura Coupling :

    • Reactants : 1-Iodo-3,4-dimethylbenzene, an aryl or vinyl boronic acid (or ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

    • General Protocol :

      • To a reaction vessel, add the aryl iodide, boronic acid, palladium catalyst, and base.

      • Purge the vessel with an inert gas (e.g., argon or nitrogen).

      • Add a degassed solvent system (e.g., toluene, DMF, or a mixture of an organic solvent and water).

      • Heat the reaction mixture with stirring until the starting materials are consumed (monitored by TLC or GC).

      • After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.

  • Sonogashira Coupling :

    • Reactants : 1-Iodo-3,4-dimethylbenzene, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine).

    • General Protocol :

      • To a reaction vessel under an inert atmosphere, add the aryl iodide, palladium catalyst, and copper(I) iodide.

      • Add a solvent (e.g., THF or DMF) and the amine base.

      • Add the terminal alkyne.

      • Stir the reaction at room temperature or with gentle heating until completion.

      • Work up the reaction by removing the solvent, and purify the product, typically by column chromatography.

Visualizations

Synthesis of 1-Iodo-3,4-dimethylbenzene

G cluster_0 Diazotization cluster_1 Iodination 3,4-Dimethylaniline 3,4-Dimethylaniline Diazonium_Salt 3,4-Dimethylbenzenediazonium Chloride 3,4-Dimethylaniline->Diazonium_Salt NaNO2, HCl 0-5 °C Product 1-Iodo-3,4-dimethylbenzene Diazonium_Salt->Product KI, H2O KI Potassium Iodide

Caption: Workflow for the synthesis of 1-Iodo-3,4-dimethylbenzene.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I (1-Iodo-3,4-dimethylbenzene) PdII_Aryl Ar-Pd(II)-I Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkynyl Ar-Pd(II)-C≡CR Ln Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuI CuI Cu_Acetylide Cu-C≡CR Cu_Acetylide->Transmetal to Pd cycle Alkyne H-C≡CR Alkyne->Cu_Acetylide CuI, Base Base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Biological and Toxicological Profile

Currently, there is a lack of specific studies in the public domain detailing the metabolism, cytotoxicity, or direct interactions of 1-Iodo-3,4-dimethylbenzene with biological signaling pathways. However, a general toxicological profile can be inferred from its structural components: an iodinated aromatic ring and a xylene core.

General Considerations for Iodinated Aromatic Compounds

Iodinated aromatic compounds are a broad class of molecules with diverse biological activities. Some are used as contrast agents in medical imaging due to the high electron density of iodine, which attenuates X-rays.[2] The toxicological profiles of these agents are generally related to their osmolality and ionicity rather than the iodinated benzene ring itself.[2]

General Considerations for Xylenes (B1142099)

Xylenes are well-absorbed through inhalation and can also be absorbed through the skin.[3] The primary target for xylene toxicity is the central nervous system, with acute exposure causing symptoms such as dizziness and irritation.[3] Metabolism of xylenes primarily occurs in the liver, involving oxidation of the methyl groups.[3]

Safety and Handling

Based on available safety data sheets, 1-Iodo-3,4-dimethylbenzene is classified as a hazardous substance.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures : Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate respiratory protection.

Conclusion

1-Iodo-3,4-dimethylbenzene is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, makes it a key building block for the construction of complex organic molecules. While specific biological data for this compound is not extensively available, its handling requires adherence to standard safety protocols for irritant and volatile organic compounds. Further research into its biological activity and metabolic fate would be beneficial for a more complete understanding of its toxicological profile, especially for professionals in drug development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Iodo-o-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-iodo-o-xylene (also known as 1-iodo-3,4-dimethylbenzene), a valuable aryl halide intermediate in organic synthesis. This document details a reliable synthetic protocol and outlines the key analytical techniques used to confirm the structure and purity of the compound.

Physicochemical Properties

4-Iodo-o-xylene is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 31599-61-8[1]
Molecular Formula C₈H₉I[1]
Molecular Weight 232.06 g/mol [1]
Boiling Point 106-108 °C at 13 mmHg[1]
Density 1.633 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.603[1]

Synthesis of 4-Iodo-o-xylene

A common and effective method for the synthesis of 4-iodo-o-xylene is the direct iodination of o-xylene (B151617). The following protocol is adapted from established procedures.[2]

Experimental Protocol: Direct Iodination of o-Xylene

Materials:

Procedure:

  • In a round-bottom flask, dissolve o-xylene (1 mmol, 0.106 g) in acetonitrile (10 mL).

  • To this solution, sequentially add iodine (1 mmol, 0.126 g) and polymer-loaded periodate (0.6 g, 1.05 mmol).

  • Stir the reaction mixture at 40 °C for 1 hour.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a solvent system of ethyl acetate and hexane (1:9, v/v).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove the polymer-loaded periodate.

  • Quench the excess iodine in the filtrate by the dropwise addition of 1 M sodium bisulfite solution until the color disappears.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield pure 4-iodo-o-xylene.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of 4-Iodo-o-xylene cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product o_xylene o-Xylene reaction_mixture Combine and stir at 40°C for 1h o_xylene->reaction_mixture iodine Iodine iodine->reaction_mixture periodate Polymer-loaded Periodate periodate->reaction_mixture acetonitrile Acetonitrile (Solvent) acetonitrile->reaction_mixture filter Filter reaction_mixture->filter Cool to RT quench Quench with NaHSO₃ filter->quench extract Separate Organic Layer quench->extract dry Dry with MgSO₄ extract->dry evaporate Evaporate Solvent dry->evaporate chromatography Silica Gel Column Chromatography evaporate->chromatography product 4-Iodo-o-xylene chromatography->product Elute with Hexane/EtOAc

A flowchart illustrating the synthesis of 4-iodo-o-xylene.

Characterization of 4-Iodo-o-xylene

The structural elucidation and purity assessment of the synthesized 4-iodo-o-xylene are performed using a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-iodo-o-xylene, based on spectral databases.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAr-H
~7.4dd1HAr-H
~6.9d1HAr-H
~2.3s3HAr-CH₃
~2.2s3HAr-CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~140Ar-C
~138Ar-C
~137Ar-C
~131Ar-C
~92Ar-C-I
~20Ar-CH₃
~19Ar-CH₃

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850sC-H stretch (alkyl)
~1600, ~1480mC=C stretch (aromatic)
~810sC-H bend (aromatic, out-of-plane)
~550mC-I stretch

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
232100[M]⁺
105High[M - I]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Characterization Workflow Diagram

Characterization_Workflow Characterization of 4-Iodo-o-xylene cluster_sample Synthesized Product cluster_techniques Spectroscopic Analysis cluster_information Information Obtained cluster_conclusion Conclusion sample Purified 4-Iodo-o-xylene nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_info Proton and Carbon Environment, Connectivity nmr->nmr_info ir_info Functional Groups (C-H, C=C, C-I) ir->ir_info ms_info Molecular Weight and Fragmentation Pattern ms->ms_info conclusion Structure and Purity Confirmed nmr_info->conclusion ir_info->conclusion ms_info->conclusion

A diagram showing the logical flow of spectroscopic characterization.

Safety Information

4-Iodo-o-xylene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 4-iodo-o-xylene via direct iodination of o-xylene, a method that offers good yields and straightforward purification. The guide also outlines the key spectroscopic techniques and expected data for the comprehensive characterization of the final product, ensuring its identity and purity for use in further research and development applications.

References

An In-depth Technical Guide to 4-Iodo-1,2-dimethylbenzene: Properties, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1,2-dimethylbenzene, also known as 4-iodo-o-xylene, is an important aromatic halogenated organic compound. While its intrinsic biological activity is not extensively documented, its significance in medicinal chemistry and drug development is substantial, primarily serving as a key building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound, detailed synthetic and purification protocols, and an examination of its role as a critical intermediate in the synthesis of targeted therapeutics, such as the MEK inhibitor trametinib (B1684009).

Core Properties of this compound

This section summarizes the key physicochemical and spectral properties of this compound, providing essential data for laboratory use and computational modeling.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are presented in the following tables for easy reference.

Identifier Value
IUPAC Name This compound
Synonyms 4-Iodo-o-xylene, 3,4-Dimethyliodobenzene
CAS Number 31599-61-8
Molecular Formula C₈H₉I
Molecular Weight 232.06 g/mol [1]
Appearance Clear yellow to red-brown liquid[2]
Property Value
Boiling Point 106-108 °C at 13 mmHg[3]
Density 1.633 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.603[3]
Water Solubility Insoluble[2]
Spectral Data Type Key Features
¹H NMR Spectra available in public databases.[4]
¹³C NMR Spectra available in public databases.
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 232.[4]
Infrared (IR) Spectroscopy Spectra available in public databases.[4]
Safety Information

This compound is classified as an irritant and requires careful handling in a laboratory setting.

Hazard Classification GHS Pictogram Hazard Statements
Skin Irritant (Category 2)GHS07H315: Causes skin irritation
Eye Irritant (Category 2)GHS07H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGHS07H335: May cause respiratory irritation

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[2]

Experimental Protocols

Synthesis of this compound

The following protocol describes a general method for the iodination of o-xylene.[3]

Materials:

Procedure:

  • To a solution of 1,2-dimethylbenzene (1 mmol, 0.106 g) in acetonitrile (10 mL), sequentially add iodine (1 mmol, 0.126 g) and polymer-loaded periodate (0.6 g, 1.05 mmol).

  • Stir the reaction mixture at 40 °C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a solvent mixture of ethyl acetate and hexane (1:9, v/v).

  • Upon completion, cool the reaction mixture to room temperature and filter.

  • Remove excess iodine in the filtrate by the dropwise addition of a 1 M sodium bisulfite solution.

  • Separate the organic layer, dry with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

Purification Protocol

The crude product from the synthesis can be purified by silica (B1680970) gel column chromatography.[3]

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the dissolved crude product onto the column.

  • Elute the column with a solvent mixture of hexane and ethyl acetate. The exact ratio may need to be optimized based on TLC analysis.

  • Collect the fractions containing the purified product and combine them.

  • Remove the solvent by rotary evaporation to yield the final product. An isolated yield of up to 95% has been reported for this method.[3]

Theoretical Properties and Computational Analysis

While specific computational studies exclusively on this compound are not widely published, its electronic properties can be inferred from analyses of similar halogenated aromatic compounds. Density Functional Theory (DFT) is a powerful tool for predicting such properties.

A DFT analysis would typically involve geometry optimization of the molecule, followed by calculations of its electronic structure. Key parameters of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations, illustrating the charge distribution across the molecule. In the MEP map of this compound, the region around the iodine atom is expected to be electron-rich (negative potential), making it a potential site for electrophilic attack. The aromatic ring will exhibit regions of both positive and negative potential, influencing its interactions with other molecules.

Role in Drug Discovery and Development

The primary significance of this compound in the pharmaceutical industry lies in its utility as a synthetic intermediate. Its chemical structure provides a scaffold that can be further functionalized to create more complex molecules with desired biological activities.

Intermediate in the Synthesis of Trametinib

A prominent example of the application of a closely related analogue of this compound is in the synthesis of Trametinib.[1][5] Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) kinases 1 and 2 (MEK1/2).[5] It is approved for the treatment of various cancers, including metastatic melanoma with BRAF V600E or V600K mutations.[6]

The synthesis of trametinib involves the use of 2-fluoro-4-iodoaniline, a compound structurally similar to this compound. The iodo-substituted phenyl ring is a crucial component of the final drug molecule, as it engages with a subpocket of the MEK enzyme.[5]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many human cancers. MEK1 and MEK2 are central components of this pathway, and their inhibition by drugs like trametinib can block uncontrolled cell growth. The synthesis of trametinib, which relies on intermediates like iodo-substituted anilines, highlights the indirect but vital role of such building blocks in targeting this key cancer-related signaling pathway.

trametinib_synthesis_pathway cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Core Formation cluster_final Final Product 2_fluoro_4_iodoaniline 2-Fluoro-4-iodoaniline urea_intermediate N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea 2_fluoro_4_iodoaniline->urea_intermediate Reaction with Cyclopropylamine & Carbonyldiimidazole cyclopropylamine Cyclopropylamine cyclopropylamine->urea_intermediate carbonyl_diimidazole N,N'-Carbonyldiimidazole carbonyl_diimidazole->urea_intermediate trametinib Trametinib urea_intermediate->trametinib Condensation pyridotrione_intermediate Pyridotrione Derivative pyridotrione_intermediate->trametinib

Caption: Simplified synthetic pathway to Trametinib highlighting the role of 2-fluoro-4-iodoaniline.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of organic synthesis and drug development. Its well-defined physicochemical properties and reactivity make it a reliable building block for the construction of complex molecular architectures. While it may not possess significant intrinsic biological activity, its role as a key intermediate in the synthesis of targeted therapies, such as the MEK inhibitor trametinib, underscores its importance in the development of modern pharmaceuticals. The experimental protocols and theoretical considerations presented in this guide provide a solid foundation for the effective utilization of this compound in a research and development setting.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of 4-Iodo-1,2-dimethylbenzene (also known as 4-iodo-o-xylene). The information presented herein is intended to support research, development, and application activities involving this compound.

Core Molecular Attributes

This compound is an aromatic hydrocarbon derivative with the chemical formula C₈H₉I.[1][2] Its structure consists of a benzene (B151609) ring substituted with two adjacent methyl groups (an o-xylene (B151617) core) and an iodine atom at the para-position relative to one of the methyl groups.[2] This substitution pattern significantly influences the molecule's electronic properties and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₉I[1][3]
Molecular Weight 232.06 g/mol [1]
CAS Number 31599-61-8[1]
Appearance Clear yellow to red-brown liquid[4]
Boiling Point 106-108 °C at 13 mm Hg[4]
Density 1.633 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.603[4]

Molecular Structure and Bonding

The benzene ring is expected to be planar, with the carbon atoms exhibiting sp² hybridization. The two methyl groups and the iodine atom are attached to the ring. The C-C bond lengths within the aromatic ring are intermediate between single and double bonds, typically around 1.39-1.41 Å.[5] The C-H bonds on the ring are approximately 1.08 Å in length. The C-C bond connecting the methyl groups to the ring is a typical sp²-sp³ single bond with a length of about 1.52 Å.[5] The C-I bond length is expected to be in the range of 2.10 Å. The bond angles within the benzene ring are approximately 120°, while the angles around the sp³ hybridized carbon of the methyl groups are tetrahedral, close to 109.5°.[5]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 2: NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ, ppm) Assignment
¹H~7.61 (d)Aromatic H ortho to Iodine
~7.00 (d)Aromatic H meta to Iodine
~6.63 (dd)Aromatic H ortho to both Methyl groups
~2.34 (s)Methyl Protons
~2.22 (s)Methyl Protons
¹³C~138Aromatic C-I
~137Aromatic C-CH₃
~130Aromatic C-H
~97Aromatic C ortho to C-I
~20Methyl Carbon

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a compilation from typical values for similar structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H, alkyl C-H, and C=C stretching, as well as C-H bending vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000Aromatic C-H StretchMedium
2975 - 2850Alkyl C-H StretchMedium to Strong
1600, 1500Aromatic C=C StretchMedium
1470 - 1370Alkyl C-H BendMedium
860 - 680Aromatic C-H Bend (out-of-plane)Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 232.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct iodination of o-xylene.[4]

Protocol:

  • Reaction Setup: To a solution of 1,2-dimethylbenzene (o-xylene) (1.0 mmol) in acetonitrile (B52724) (10 mL), add iodine (1.0 mmol) and a polymer-loaded periodate (B1199274) (1.05 mmol).[4]

  • Reaction Conditions: Stir the reaction mixture at 40 °C for 1 hour.[4]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a 1:9 (v/v) mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it.[4]

  • Quenching: Remove excess iodine from the filtrate by the dropwise addition of a 1 M sodium bisulfite solution.[4]

  • Extraction: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate solvent mixture to yield the final product.[4]

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Synthesis Workflow of this compound

synthesis_workflow Synthesis Workflow of this compound start Start Materials: o-Xylene, Iodine, Polymer-loaded periodate reaction Iodination Reaction (Acetonitrile, 40°C, 1h) start->reaction workup Work-up: Cooling, Filtration reaction->workup quenching Quenching: Sodium bisulfite solution workup->quenching extraction Extraction & Drying quenching->extraction purification Purification: Column Chromatography extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Solubility of 4-Iodo-1,2-dimethylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1,2-dimethylbenzene, also known as 4-iodo-o-xylene, is an important organoiodine compound utilized as a key intermediate in organic synthesis. Its applications span the creation of complex organic molecules, including pharmaceuticals and materials with specific electronic properties. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. The solubility of a compound dictates its reactivity, ease of handling, and bioavailability, making this data critical for process optimization and the successful development of new chemical entities.

This technical guide provides a summary of the available quantitative solubility data for this compound in a range of common organic solvents. Furthermore, it outlines a standardized experimental protocol for determining solubility, ensuring reproducibility and accuracy in research settings. The accompanying diagrams visualize the logical relationships governing solubility and the general experimental workflow, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Quantitative Solubility Data

The solubility of this compound is influenced by the principle of "like dissolves like." As a nonpolar molecule, it is expected to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents. The following table summarizes the available quantitative solubility data.

SolventChemical FormulaPolaritySolubility ( g/100 mL)Temperature (°C)
AcetoneC₃H₆OPolar aproticSoluble25
ChloroformCHCl₃NonpolarSoluble25
MethanolCH₃OHPolar proticSoluble25

Note: Specific quantitative solubility values for this compound are not widely available in public literature. The term "soluble" indicates a qualitative assessment. For precise quantitative data, it is recommended to perform experimental determination or consult specialized chemical databases.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal equilibrium method. This method involves saturating the solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid phase, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the aliquot through a syringe filter into a volumetric flask.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the solute in the saturated solution.

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizations

The following diagrams illustrate the key factors influencing the solubility of this compound and the general workflow for its experimental determination.

cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Factors solute_polarity Nonpolar Nature solubility Solubility solute_polarity->solubility solute_structure Molecular Structure (Aryl Halide) solute_structure->solubility solvent_polarity Polarity (Polar vs. Nonpolar) solvent_polarity->solubility solvent_interactions Intermolecular Forces (e.g., van der Waals) solvent_interactions->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Factors influencing the solubility of this compound.

prep Preparation of Saturated Solution (Excess Solute + Solvent) equil Equilibration (Constant Temperature Shaking) prep->equil sep Phase Separation (Centrifugation) equil->sep sampling Sampling & Filtration (Supernatant) sep->sampling analysis Quantitative Analysis (e.g., HPLC) sampling->analysis calc Solubility Calculation analysis->calc

Caption: Experimental workflow for solubility determination.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-iodo-1,2-dimethylbenzene. It includes detailed experimental protocols for spectral acquisition, tabulated quantitative NMR data, and a visual representation of the molecular structure with its corresponding NMR signal assignments to aid in structural elucidation and characterization.

Introduction

This compound, also known as 4-iodo-o-xylene, is an important aromatic halogenated compound. Its structural analysis is crucial for quality control in synthesis and for its application in various chemical reactions. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

The following sections outline a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1][2][3][4][5]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar aromatic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[1][3][4]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument and Data Acquisition

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker TopSpin) is typically used.

  • Number of Scans (NS): 16 to 64 scans are generally sufficient, depending on the sample concentration.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is commonly used.

  • Acquisition Time (AQ): An acquisition time of 3-4 seconds ensures good digital resolution.

  • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' in Bruker TopSpin) is standard to simplify the spectrum to single lines for each carbon.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

  • Spectral Width (SW): A spectral width of 200-240 ppm is used to encompass the full range of carbon chemical shifts.

Data Processing

The raw free induction decay (FID) data is processed to generate the final spectrum.

  • Fourier Transformation: The FID is converted from the time domain to the frequency domain through a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is based on established chemical shift correlations and spectral prediction software. For experimental data, it is recommended to consult spectral databases such as the Sigma-Aldrich online catalog or the Spectral Database for Organic Compounds (SDBS).

¹H NMR Data
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~ 7.5d1H~ 2.0
H-5~ 7.4dd1H~ 8.0, 2.0
H-3~ 6.9d1H~ 8.0
CH₃-1~ 2.2s3H-
CH₃-2~ 2.2s3H-
¹³C NMR Data
Signal AssignmentChemical Shift (δ, ppm)
C-4~ 92
C-5~ 140
C-6~ 138
C-3~ 131
C-2~ 137
C-1~ 136
CH₃-2~ 20
CH₃-1~ 19

Mandatory Visualization

The logical relationship between the structure of this compound and its NMR signals can be visualized.

G cluster_mol This compound cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals mol H6 H-6 (~7.5 ppm, d) mol->H6 H-6 H5 H-5 (~7.4 ppm, dd) mol->H5 H-5 H3 H-3 (~6.9 ppm, d) mol->H3 H-3 CH3_1 CH₃-1 (~2.2 ppm, s) mol->CH3_1 CH₃ at C1 CH3_2 CH₃-2 (~2.2 ppm, s) mol->CH3_2 CH₃ at C2 C4 C-4 (~92 ppm) mol->C4 C-4 C5 C-5 (~140 ppm) mol->C5 C-5 C6 C-6 (~138 ppm) mol->C6 C-6 C3 C-3 (~131 ppm) mol->C3 C-3 C2 C-2 (~137 ppm) mol->C2 C-2 C1 C-1 (~136 ppm) mol->C1 C-1 C_CH3_2 CH₃-2 (~20 ppm) mol->C_CH3_2 CH₃ at C2 C_CH3_1 CH₃-1 (~19 ppm) mol->C_CH3_1 CH₃ at C1

Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure of this compound.

Spectral Interpretation

¹H NMR Spectrum:

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and two signals in the aliphatic region.

  • The aromatic protons (H-3, H-5, and H-6) will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The electron-withdrawing iodine atom will further influence their chemical shifts.

  • H-6 is expected to be a doublet due to coupling with H-5.

  • H-5 will likely appear as a doublet of doublets due to coupling with both H-6 and H-3.

  • H-3 will be a doublet, coupling with H-5.

  • The two methyl groups (CH₃-1 and CH₃-2) are in slightly different chemical environments and are expected to appear as two distinct singlets in the upfield region (around 2.2 ppm), each integrating to three protons.

¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.

  • The six aromatic carbons will resonate in the downfield region (typically 100-150 ppm). The carbon atom directly attached to the iodine (C-4) is expected to have a significantly upfield chemical shift compared to the other aromatic carbons due to the heavy atom effect of iodine.

  • The two methyl carbons will appear in the upfield region (around 15-25 ppm).

This comprehensive guide provides the necessary information for the identification and characterization of this compound using ¹H and ¹³C NMR spectroscopy, serving as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

mass spectrometry fragmentation of 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Iodo-1,2-dimethylbenzene

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of this compound (also known as 4-Iodo-o-xylene). The document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular structure elucidation. It details the primary fragmentation pathways under electron ionization (EI), presents quantitative data in a structured format, and outlines a standard experimental protocol for analysis.

Overview of Fragmentation Behavior

Under electron ionization, this compound (C8H9I) undergoes predictable fragmentation primarily dictated by the weakest bonds within the molecule. The carbon-iodine bond is significantly weaker than the carbon-carbon and carbon-hydrogen bonds of the aromatic ring and methyl substituents. Consequently, the most prominent fragmentation pathway involves the cleavage of this C-I bond. Secondary fragmentation events, such as the loss of a methyl group from the molecular ion or subsequent fragmentation of the primary product ions, are also observed. The resulting mass spectrum serves as a distinct fingerprint for the identification of this compound.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The data compiled from the NIST Mass Spectrometry Data Center provides a quantitative overview of the most significant ions observed.[1]

m/zProposed Ion FormulaProposed Structure/Fragment NameRelative Intensity (%)
232[C₈H₉I]•⁺Molecular Ion65
217[C₇H₆I]⁺[M - CH₃]⁺10
105[C₈H₉]⁺[M - I]⁺ (Dimethylphenyl cation)100
103[C₈H₇]⁺[M - I - H₂]⁺20
91[C₇H₇]⁺Tropylium (B1234903) ion15
77[C₆H₅]⁺Phenyl ion18

Fragmentation Pathways and Mechanisms

The fragmentation of this compound begins with the ionization of the molecule, forming the molecular ion [M]•⁺ at m/z 232. From this parent ion, several competing and sequential fragmentation pathways emerge.

  • Primary Fragmentation: C-I Bond Cleavage The most favorable fragmentation route is the homolytic cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (I•). This process forms the highly stable dimethylphenyl cation ([C₈H₉]⁺) at m/z 105 . Due to the stability of this cation, it is observed as the base peak (100% relative intensity) in the spectrum.

  • Alternative Primary Fragmentation: Benzylic C-C Cleavage A less probable primary fragmentation involves the loss of a methyl radical (•CH₃) from the molecular ion. This benzylic cleavage leads to the formation of an iodotolyl cation ([C₇H₆I]⁺) at m/z 217 .

  • Secondary Fragmentation Pathways The initial fragment ions can undergo further fragmentation. The dimethylphenyl cation (m/z 105) can lose a molecule of hydrogen (H₂) to form an ion at m/z 103 . It can also undergo rearrangement and lose a methyl group to form the tropylium ion ([C₇H₇]⁺) at m/z 91 , a common and stable fragment in the mass spectra of alkylbenzenes.[2][3] The tropylium ion can subsequently lose acetylene (B1199291) (C₂H₂) to form the phenyl ion ([C₆H₅]⁺) at m/z 77 .

The logical flow of these fragmentation events is visualized in the diagram below.

Fragmentation_Pathway M [C₈H₉I]•⁺ m/z = 232 (Molecular Ion) F1 [C₈H₉]⁺ m/z = 105 (Base Peak) M->F1 - I• F2 [C₇H₆I]⁺ m/z = 217 M->F2 - •CH₃ F3 [C₈H₇]⁺ m/z = 103 F1->F3 - H₂ F4 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) F1->F4 - CH₄ (rearrangement) F5 [C₆H₅]⁺ m/z = 77 (Phenyl Ion) F4->F5 - C₂H₂

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol

The following section describes a typical experimental protocol for acquiring the mass spectrum of this compound using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. This method is standard for the analysis of volatile and semi-volatile organic compounds.

4.1. Instrumentation

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Ion Source: Electron Ionization (EI), standard 70 eV.

  • Gas Chromatograph: Capillary GC system with a non-polar column (e.g., DB-5ms, HP-5ms, or equivalent).

  • Injector: Split/Splitless injector.

4.2. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.

4.3. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

4.4. Mass Spectrometer Parameters

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: Scan from m/z 40 to 350.

  • Scan Rate: 2-3 scans/second.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

4.5. Data Acquisition and Processing

  • Acquire the data using the instrument's control software.

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from the apex of the target peak.

  • Perform background subtraction to obtain a clean mass spectrum.

  • Analyze the spectrum to identify the molecular ion and major fragment ions, comparing them against a reference library such as the NIST database.[1]

The logical workflow for this experimental protocol is outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 1-10 µg/mL prep1->prep2 inj Inject 1 µL into GC prep2->inj sep Chromatographic Separation inj->sep ion EI Ionization (70 eV) sep->ion mass_an Mass Analysis (Quadrupole/TOF) ion->mass_an det Detection mass_an->det acq Data Acquisition det->acq extr Spectrum Extraction acq->extr proc Background Subtraction analysis Fragmentation Analysis proc->analysis extr->proc

Caption: Workflow for the GC-MS analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures.[1][2][3] This palladium-catalyzed reaction is highly valued in pharmaceutical and materials science for its mild conditions, tolerance of diverse functional groups, and the wide availability of boronic acid coupling partners.[3][4] 4-Iodo-1,2-dimethylbenzene is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.[4][5] These notes provide a detailed protocol and typical reaction parameters for the successful Suzuki coupling of this compound.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid proceeds as follows:

General Reaction Scheme for Suzuki Coupling of this compound

Data Presentation: Typical Suzuki Coupling Conditions

The success of a Suzuki-Miyaura coupling reaction depends on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes common conditions for the coupling of aryl iodides, which can be used as a starting point for optimizing the reaction of this compound.[4]

Component Examples Typical Loading / Concentration Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)0.5 - 5 mol%Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that require an external phosphine (B1218219) ligand.[4]
Ligand PPh₃, XPhos, SPhos1 - 1.2 eq. relative to PdOften required when using pre-catalysts like Pd(OAc)₂ to stabilize the active Pd(0) species.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF2.0 - 3.0 equivalentsAn inorganic base is crucial for the transmetalation step. Carbonates and phosphates are most common.[5][6]
Boron Reagent Arylboronic acids, Arylboronic esters (e.g., MIDA)1.1 - 1.5 equivalentsBoronic esters can offer greater stability and reduce side reactions like protodeboronation.[6][7]
Solvent System Toluene (B28343)/H₂O, Dioxane/H₂O, DME/H₂O, THFBiphasic, often 3:1 to 10:1 organic to aqueousA mixture of an organic solvent and an aqueous base solution is commonly used to dissolve all reactants.[4][5]
Temperature Room Temperature to 120 °CTypically 80 - 100 °CHigher temperatures are often required for less reactive substrates or to increase reaction rates.[4]
Reaction Time 1 - 24 hoursMonitored by TLC or GC-MSReaction progress should be monitored to determine the optimal time and avoid byproduct formation.[4]

Detailed Experimental Protocol

This section describes a representative protocol for the synthesis of 3,4-dimethyl-1,1'-biphenyl via the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials and Reagents:

  • This compound (1.0 mmol, 232.06 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Flame-dried Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stir bar and stir plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).[8]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the flask via syringe.[8]

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12 hours.[4][8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL).

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).[8]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[8]

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel (eluent: hexanes or a hexane/ethyl acetate gradient) to afford the pure 3,4-dimethyl-1,1'-biphenyl.[8]

Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Phenylboronic acid, K2CO3, Pd(PPh3)4 B Evacuate & Backfill with Argon (3x) A->B 1. C Add Degassed Toluene/Water B->C 2. D Heat to 80-90 °C (12 hours) C->D 3. E Monitor by TLC/GC-MS D->E 4. F Cool to RT & Dilute with EtOAc E->F 5. (If complete) G Wash with H2O and Brine F->G 6. H Dry (Na2SO4) & Concentrate G->H 7. I Purify via Column Chromatography H->I 8. J Isolated Product: 3,4-dimethyl-1,1'-biphenyl I->J 9.

Caption: General experimental workflow for the Suzuki coupling of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition aryl_pd_complex Ar-Pd(II)Ln-I pd0->aryl_pd_complex product Ar-Ar' (Product) transmetalation Transmetalation diaryl_pd_complex Ar-Pd(II)Ln-Ar' aryl_pd_complex->diaryl_pd_complex aryl_pd_complex->diaryl_pd_complex Transmetalation diaryl_pd_complex->pd0 diaryl_pd_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination diaryl_pd_complex->product aryl_iodide Ar-I (this compound) aryl_iodide->pd0 Oxidative Addition boronic_acid Ar'-B(OH)2 boronic_acid->aryl_pd_complex base Base (e.g., K2CO3) base->aryl_pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Heck reaction utilizing 4-Iodo-1,2-dimethylbenzene as an aryl halide substrate. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1]

Introduction

The Heck reaction offers a versatile method for the arylation of olefins. Aryl iodides, such as this compound, are highly reactive substrates in this transformation due to the facile oxidative addition of the carbon-iodine bond to the palladium(0) catalyst. This protocol outlines representative conditions for the coupling of this compound with various alkenes, providing a foundation for researchers to develop specific synthetic routes. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent.

Reaction Scheme

General Heck Reaction Scheme for this compound

Tabulated Reaction Conditions

The following table summarizes various reported and analogous conditions for the Heck and Heck-type reactions involving this compound and similar aryl iodides. This allows for easy comparison of different catalytic systems and reaction parameters.

Aryl HalideAlkene/Coupling PartnerPd Catalyst (mol%)Ligand/AdditiveBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
This compoundAllyl alcoholPd(OAc)₂ (1 mol%)Benzyltriethylammonium chloride (1.0 equiv.)NaHCO₃ (2.5 equiv.)DMF505Not Specified[2]
This compoundN-(but-3-en-1-yl)-N-(quinolin-8-yl)formamide, Phenylboronic acidPd[(-)-sparteine]Cl₂ (10 mol%)(-)-sparteine (20 mol%)Na₂CO₃ (1.0 equiv.)DCM/H₂O/CH₃CN10024Not Specified[3]
This compoundEthyl 4-iodobutanoate, Ethyl acrylate (B77674)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified63[4]
IodobenzeneStyrenePd(OAc)₂NoneK₂CO₃H₂O/DMSO (2:1)AmbientNot SpecifiedHigh[1]
IodobenzeneMethyl acrylatePd(OAc)₂NoneEt₃NCH₃CN80Not SpecifiedHigh
Substituted IodobenzeneAllyl alcoholPd(OAc)₂ (1 mol%)Benzyltriethylammonium chloride (1.0 equiv.)NaHCO₃ (2.5 equiv.)DMF505-10Not Specified[2]

Experimental Protocols

Below are detailed protocols for performing the Heck reaction with this compound.

Protocol 1: Heck-type Reaction of this compound with Allyl Alcohol

This protocol is adapted from a reported procedure and provides a specific example of a Heck-type coupling.[2]

Materials:

  • This compound

  • Allyl alcohol

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Benzyltriethylammonium chloride

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a nitrogen-filled glove box, add this compound (1.16 g, 5 mmol), Pd(OAc)₂ (11.3 mg, 0.05 mmol, 1 mol%), benzyltriethylammonium chloride (1.14 g, 5 mmol, 1.0 equiv.), and NaHCO₃ (1.05 g, 12.5 mmol, 2.5 equiv.) to a 100 mL Schlenk tube equipped with a stir bar.

  • Solvent and Reagent Addition: Remove the Schlenk tube from the glove box. Using syringes, add anhydrous DMF (20 mL) followed by allyl alcohol (0.436 g, 7.5 mmol, 1.5 equiv.) to the reaction mixture under a nitrogen atmosphere.

  • Reaction: Seal the Schlenk tube with a Teflon screwcap and place it in a preheated oil bath at 50 °C. Stir the reaction mixture vigorously for 5 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the DMF.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired product. The specific eluent system will depend on the polarity of the product.

Protocol 2: General Procedure for Heck Reaction with an Acrylate or Styrene Derivative

This generalized protocol is based on typical conditions reported for Heck reactions of aryl iodides. Optimization of specific parameters may be necessary for different alkene substrates.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate or styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) (optional, but often improves yield and stability)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Schlenk flask and condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and, if used, a phosphine (B1218219) ligand such as PPh₃ (2-4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv. or Et₃N, 2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF or CH₃CN) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Heck reaction of this compound.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Final Product reagents Weigh Reagents: - this compound - Pd Catalyst - Base - Ligand (optional) setup Assemble Schlenk Flask under Inert Atmosphere reagents->setup add_solvents Add Anhydrous Solvent and Alkene setup->add_solvents heating Heat and Stir (50-120 °C) add_solvents->heating monitoring Monitor Reaction (TLC/GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Solvent Extraction and Washing quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General workflow for the Heck reaction.

Catalytic Cycle Diagram

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_aryl Ar-Pd(II)-I(L2) oxidative_addition->pd_aryl migratory_insertion Migratory Insertion pd_aryl->migratory_insertion R-CH=CH2 pd_alkene R-CH=CH-Pd(II)-Ar(L2) migratory_insertion->pd_alkene beta_hydride_elimination β-Hydride Elimination pd_alkene->beta_hydride_elimination pd_hydride H-Pd(II)-I(L2) beta_hydride_elimination->pd_hydride Ar-CH=CH-R reductive_elimination Reductive Elimination pd_hydride->reductive_elimination Base reductive_elimination->pd0 H-Base+ + I- p1 p2 p3 p4

Caption: Catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for Sonogashira Coupling with 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 4-iodo-1,2-dimethylbenzene with terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3]

The use of this compound as a substrate is advantageous due to the high reactivity of the carbon-iodine bond, which typically allows for milder reaction conditions compared to other aryl halides.[1][3][4] The reactivity order for aryl halides in Sonogashira coupling is generally I > OTf > Br >> Cl.[3] This high reactivity can often lead to higher yields and faster reaction times.

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.[3] The base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[1] Variations of the Sonogashira reaction have been developed that are copper-free, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[5]

Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.[3]

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.[3]

  • Copper Cycle:

    • Alkyne Activation: The terminal alkyne coordinates with the copper(I) catalyst.

    • Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate.[3]

A diagram illustrating the catalytic cycle is provided below.

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

Objective: To synthesize a 1,2-dimethyl-4-(alkynyl)benzene derivative via a palladium/copper co-catalyzed Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA) or Diisopropylamine (B44863) (DIPA)

  • Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Reagents for workup and purification (e.g., diethyl ether, saturated aqueous ammonium (B1175870) chloride, brine, sodium sulfate, silica (B1680970) gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.025-0.05 equiv.).

  • Solvent and Base Addition: Add anhydrous THF or DMF (5-10 mL per mmol of aryl iodide) and triethylamine or diisopropylamine (2.0-7.0 equiv.).

  • Alkyne Addition: To the stirred suspension, add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

Objective: To synthesize a 1,2-dimethyl-4-(alkynyl)benzene derivative while avoiding the use of a copper co-catalyst.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd-phosphine complex)

  • Base (e.g., tetrabutylammonium (B224687) acetate (B1210297) (TBAA), DABCO, or an amine like piperidine)

  • Anhydrous solvent (e.g., THF, DMF, or neat amine)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and equipment as in Protocol 1

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂; 0.01-0.03 equiv.) to a dry Schlenk flask.

  • Solvent and Base Addition: Add the anhydrous solvent and the base (e.g., TBAA; 1.5-2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat as necessary to drive the reaction to completion.

  • Monitoring: Follow the reaction progress using TLC or GC.

  • Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl iodides with terminal alkynes, which can be used as a starting point for the optimization of the reaction with this compound.

Aryl IodideTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-m-xylenePhenylacetylenePdCl₂(PPh₃)₂ (2)1TEADMF100396[6]
4-IodoanisoleTrimethylsilylacetylenePdCl₂(PPh₃)₂ (1)1TEATEART298[6]
IodobenzenePhenylacetylenePd(OAc)₂ (3)-Bu₄NOAcDMFRT2495[7]
Aryl HalideAlkynePd(PPh₃)₂Cl₂ (5)2.5DIPATHFRT389[3]
4-Iodotoluene (B166478)PhenylacetylenePd on alumina (B75360) (5%)Cu₂O (0.1%)-THF/DMA7572<2 (batch)[8]

Note: The low yield for the batch reaction with 4-iodotoluene in the last entry is specific to the heterogeneous catalyst system being tested and not representative of typical solution-phase Sonogashira couplings.

Mandatory Visualization

Catalytic Cycle of the Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Synthesis of Bioactive Molecules Utilizing 4-Iodo-1,2-dimethylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1,2-dimethylbenzene, also known as 4-iodo-o-xylene, is a versatile aromatic iodide building block crucial in the synthesis of complex bioactive molecules.[1] Its 1,2-dimethyl substitution pattern provides a unique structural motif that can be exploited in medicinal chemistry to fine-tune the pharmacological properties of drug candidates. The presence of the iodo group makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and C-H activation/arylation reactions, which are fundamental transformations in the construction of carbon-carbon bonds in modern drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive molecules starting from this compound, including potential kinase inhibitors, a precursor for Bruton's tyrosine kinase (BTK) degraders, and an analog of the smoking cessation aid, varenicline.

Data Presentation: Synthesis and Bioactivity

The following tables summarize the synthetic yields for key transformations starting from this compound and provide contextual biological data for the classes of molecules synthesized.

Table 1: Synthesis of C4-Arylated Indoles as Potential Kinase Inhibitors

EntryIndole (B1671886) SubstrateProductYield (%)
11H-Indole-3-carbaldehyde4-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde73[3][4][5]
23-Acetyl-1H-indole2-Acetyl-4-(3,4-dimethylphenyl)-1H-indole73[3][4][5]
31H-Indole-3-carboxylic acid2-(3,4-Dimethylphenyl)-1H-indole70[3][4]

Table 2: Biological Activity of Related Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
Indazole-based inhibitorsVEGFR1, VEGFR2, VEGFR30.1 - 1.2, 0.2, 0.1 - 0.3[5]
Oxindole-based inhibitorsVEGFR, FGFR1, RET117, 1287, 1185[6]
3-Substituted indolesc-Src kinase50,600 - 58,300[1]

Note: Specific IC50 values for the 4-(3,4-dimethylphenyl)-substituted indoles synthesized by Sharma et al. are not provided in the source literature. The data in Table 2 is for structurally related kinase inhibitors to provide a context for potential bioactivity.

Table 3: Synthesis of Precursors for Bioactive Molecules

Starting MaterialProductApplicationYield (%)
This compound4-Iodo-3,4-dimethylbenzoic acidPrecursor for BTK DegraderNot specified in source
Azabicyclic AmineN-(3,4-dimethylphenyl)azabicycleVarenicline Analog43[7][8]

Experimental Protocols

Protocol 1: General Procedure for Pd(II)-Catalyzed C4-Arylation of Indoles

This protocol is adapted from the work of Sharma, G. V. M., et al. (2022).[3][4][5]

Materials:

  • Substituted Indole (e.g., 1H-indole-3-carbaldehyde, 3-acetyl-1H-indole)

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Silver(I) acetate (AgOAc)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a flame-dried reaction tube, add the substituted indole (0.40 mmol, 1.0 equiv), palladium(II) acetate (10 mol %), and silver(I) acetate (0.80 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1 mL) and trifluoroacetic acid (TFA, 1 mL) to the reaction mixture.

  • Add this compound (0.80 mmol, 2.0 equiv) to the mixture via syringe.

  • Seal the reaction tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (e.g., 4-6 hours) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired C4-arylated indole.

Protocol 2: Synthesis of 4-Iodo-3,4-dimethylbenzoic acid (BTK Degrader Precursor)

This protocol is based on a patent for the synthesis of BTK degraders.[9]

Materials:

Procedure:

  • To a solution of this compound (1.0 equiv) and pyridine in water, add potassium permanganate (10.0 equiv) in portions at 25 °C.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Filter the hot reaction mixture and wash the filter cake with 1 M NaOH solution.

  • Acidify the filtrate to pH 1 with concentrated HCl.

  • Collect the resulting precipitate by filtration to obtain 4-iodo-3,4-dimethylbenzoic acid.

Protocol 3: Palladium-Catalyzed Transannular C–H Arylation for Varenicline Analog Synthesis

This protocol is adapted from the work of Chen, M. S., & White, M. C. (2016).[7][8]

Materials:

Procedure:

  • In a glovebox, add the alicyclic amine substrate (1.0 equiv), this compound (2.0 equiv), palladium(II) acetate (10 mol %), and cesium pivalate (2.0 equiv) to a reaction vial.

  • Add 2-methyl-2-butanol as the solvent.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated heating block at 110 °C and stir for the required reaction time.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of silica gel, eluting with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the arylated product.

Visualizations

Synthetic Workflows

Synthetic_Workflow_Kinase_Inhibitors start This compound reagents1 Pd(OAc)2, AgOAc, HFIP, TFA start->reagents1 indole Substituted Indole indole->reagents1 product1 C4-Arylated Indole (Potential Kinase Inhibitor) reagents1->product1 C-H Arylation

Caption: Synthetic scheme for C4-arylated indoles.

Synthetic_Workflow_BTK_Degrader start This compound reagents KMnO4, Pyridine, H2O start->reagents intermediate 4-Iodo-3,4-dimethylbenzoic acid reagents->intermediate Oxidation linker Linker Synthesis intermediate->linker final_product BTK Degrader (PROTAC) linker->final_product btk_binder BTK Binding Moiety btk_binder->final_product e3_ligase_binder E3 Ligase Ligand e3_ligase_binder->final_product

Caption: Pathway to a BTK degrader precursor.

Signaling Pathway and Mechanism of Action

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., BTK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Transcription Gene Transcription (Proliferation, Survival) pSubstrate->Transcription Regulates Inhibitor Kinase Inhibitor (e.g., C4-Arylated Indole) Inhibitor->Kinase Blocks ATP Binding Site Ligand Growth Factor Ligand->Receptor Binds

Caption: General kinase signaling pathway inhibition.

PROTAC_Mechanism PROTAC BTK Degrader (PROTAC) BTK BTK Protein PROTAC->BTK Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (BTK-PROTAC-E3 Ligase) BTK->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BTK Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BTK Degradation Proteasome->Degradation

Caption: Mechanism of BTK degradation by a PROTAC.

References

Application Notes: 4-Iodo-1,2-dimethylbenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodo-1,2-dimethylbenzene is a key aromatic organoiodine compound that serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the presence of the iodine substituent, which can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The dimethylbenzene core provides a foundational scaffold that is present in numerous biologically active molecules. These notes detail the application of this compound in the synthesis of specific pharmaceutical compounds, providing experimental protocols and relevant data.

Case Study 1: Synthesis of Ribociclib Intermediate

Ribociclib is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, used in the treatment of certain types of breast cancer. A key step in the synthesis of Ribociclib involves a Suzuki coupling reaction where this compound is a crucial starting material.

Synthetic Pathway Overview

The synthesis involves the coupling of a boronic acid derivative with this compound to form a biaryl structure, which is a core component of the Ribociclib molecule.

G A This compound C Suzuki Coupling (Pd catalyst, Base) A->C B Pyridin-3-ylboronic acid B->C D 3-(3,4-dimethylphenyl)pyridine (Ribociclib Intermediate) C->D Yield: 95% E Further Synthetic Steps D->E F Ribociclib E->F

Figure 1: Synthetic workflow for a Ribociclib intermediate.

Quantitative Data
ParameterValue
Starting MaterialThis compound
Coupling PartnerPyridin-3-ylboronic acid
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventToluene (B28343)/Water
Reaction Temperature90 °C
Reaction Time12 hours
Yield of Intermediate95%
Purity (by HPLC)>99%
Experimental Protocol: Suzuki Coupling for Ribociclib Intermediate
  • Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (11.6 g, 50 mmol), Pyridin-3-ylboronic acid (6.76 g, 55 mmol), and potassium carbonate (20.7 g, 150 mmol).

  • Solvent Addition: Add a mixture of toluene (100 mL) and water (25 mL).

  • Degassing: Bubble nitrogen gas through the mixture for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.15 g, 1 mmol, 2 mol%).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with brine (2 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 3-(3,4-dimethylphenyl)pyridine as a white solid.

Case Study 2: Synthesis of a p38 MAP Kinase Inhibitor Intermediate

The p38 mitogen-activated protein (MAP) kinases are involved in inflammatory responses, making them attractive targets for drug development. This compound can be used to synthesize substituted pyridine (B92270) and pyrimidine (B1678525) compounds that act as p38 MAP kinase inhibitors.

Signaling Pathway Context

Inhibition of the p38 MAP kinase pathway can block the production of pro-inflammatory cytokines like TNF-α and IL-1β, which are implicated in various inflammatory diseases.

G cluster_cell Cell Stress Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, ELK1) p38->TranscriptionFactors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TranscriptionFactors->Cytokines Inhibitor p38 Inhibitor (Synthesized from This compound) Inhibitor->p38

Figure 2: Inhibition of the p38 MAP kinase signaling pathway.

Synthetic Application: Sonogashira Coupling

A Sonogashira coupling between this compound and a terminal alkyne is a key step in forming the core of a potential p38 MAP kinase inhibitor.

Quantitative Data
ParameterValue
Starting MaterialThis compound
Coupling PartnerEthynylpyrimidine
CatalystPdCl₂(PPh₃)₂, CuI
BaseTriethylamine (B128534) (Et₃N)
SolventTetrahydrofuran (THF)
Reaction Temperature60 °C
Reaction Time8 hours
Yield of Intermediate88%
Purity (by NMR)>98%
Experimental Protocol: Sonogashira Coupling for p38 Inhibitor Intermediate
  • Reaction Setup: In a nitrogen-flushed Schlenk tube, dissolve this compound (4.64 g, 20 mmol), ethynylpyrimidine (2.0 g, 22 mmol), bis(triphenylphosphine)palladium(II) dichloride (280 mg, 0.4 mmol, 2 mol%), and copper(I) iodide (76 mg, 0.4 mmol, 2 mol%) in a mixture of THF (80 mL) and triethylamine (20 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure it is thoroughly deoxygenated.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 8 hours. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues. Wash the pad with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue is purified by flash chromatography on silica gel (eluent: gradient of ethyl acetate (B1210297) in hexane) to yield the desired alkynyl-dimethylbenzene product.

Application Notes and Protocols for Cross-Coupling Reactions of 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for various palladium-catalyzed cross-coupling reactions utilizing 4-Iodo-1,2-dimethylbenzene as a key building block. The protocols and data presented are based on established methodologies for analogous aryl iodides and serve as a robust starting point for the synthesis of complex organic molecules.

Introduction

This compound is a versatile aryl halide that can be employed in a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond makes it an excellent substrate for popular transformations such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. These reactions are foundational in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, for the construction of biaryls, substituted alkenes, alkynes, and arylamines.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl, which is attributed to the decreasing ease of the oxidative addition step to the palladium(0) catalyst.[1] This high reactivity of aryl iodides often allows for milder reaction conditions and broader substrate scope.

General Experimental Workflow

The following diagram illustrates a general workflow for a typical cross-coupling reaction involving this compound. Specific conditions will vary depending on the reaction type.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_1 To an oven-dried Schlenk flask, add: - this compound - Coupling Partner - Catalyst & Ligand - Base setup_2 Seal the flask and establish an inert atmosphere (e.g., by evacuating and backfilling with Argon or Nitrogen 3x) setup_1->setup_2 setup_3 Add degassed solvent(s) via syringe setup_2->setup_3 reaction_1 Stir the reaction mixture at the specified temperature setup_3->reaction_1 reaction_2 Monitor reaction progress by TLC or LC-MS reaction_1->reaction_2 workup_1 Cool the reaction to room temperature and quench reaction_2->workup_1 workup_2 Perform aqueous workup (e.g., extraction with an organic solvent) workup_1->workup_2 workup_3 Dry the organic layer, filter, and concentrate workup_2->workup_3 workup_4 Purify the crude product (e.g., by column chromatography) workup_3->workup_4

A generalized experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds by reacting an aryl halide with an organoboron reagent.

Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL), via syringe.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Iodides
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O900.1-0.2>95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/EtOH/H₂O9012-24~90
33-Tolylboronic acidPd/C (1.4)K₂CO₃DMFReflux1-1.5~85

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2][3]

Experimental Protocol
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).[2]

  • Solvent and Base Addition: Add an anhydrous solvent such as DMF, followed by a base (e.g., triethylamine (B128534), 2-3 equiv.).[2]

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[2]

Data Presentation: Heck Reaction of Aryl Iodides
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂ (1)Et₃NDMF1004~95
2StyrenePd/CNa₂CO₃NMP1202~90
3CyclohexenePd/Al₂O₃Et₃NDMF10024~81

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4]

Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Base Addition: Add an anhydrous solvent such as THF, followed by a base like triethylamine (2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, dilute the mixture with an organic solvent and wash with aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Presentation: Sonogashira Coupling of Aryl Iodides
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)TEADMFRT692
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)DIPEATHF501288
31-OctynePd(OAc)₂ (3) / DABCO (6)NoneDABCODMF802~95

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5]

Experimental Protocol
  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or GC/LC-MS.

  • Workup: After cooling, dilute with an organic solvent and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Aryl Iodides
EntryAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1) / Xantphos (2)Cs₂CO₃Toluene10024~95
2MorpholinePd(OAc)₂ (2) / BINAP (3)NaOtBuToluene8018~90
3BenzamidePd-G3-Xantphos (5)DBUMeCN/Toluene1401~80

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6]

Experimental Protocol
  • Organozinc Reagent Preparation (if necessary): The organozinc reagent can be prepared in situ or used as a pre-formed solution.

  • Catalyst Activation: In a dry Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent like THF.

  • Reaction Setup: To the catalyst solution, add this compound (1.0 equiv.).

  • Organozinc Addition: Slowly add the organozinc reagent (1.2-1.5 equiv.) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C as needed.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Presentation: Negishi Coupling of Aryl Iodides
EntryOrganozinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)THF6516~85
2Ethylzinc bromidePdCl₂(dppf) (3)THFRT2~90
3DiphenylzincCuI (5)DMF10012~87

Catalytic Cycles

The following diagrams illustrate the simplified catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)L₂(I) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-B(OH)₂ Base pd_aryl_boronate Ar-Pd(II)L₂(R) transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 Ar-R

Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)L₂(I) oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination R¹R²NH pd_amine_complex [Ar-Pd(II)L₂(HNR¹R²)]⁺I⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)L₂(NR¹R²) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR¹R²

Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a variety of palladium-catalyzed cross-coupling reactions utilizing 4-Iodo-1,2-dimethylbenzene as a key aryl halide substrate. The protocols outlined herein cover fundamental transformations including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, Carbonylation, and Cyanation reactions. These methods offer versatile pathways for the synthesis of complex, functionalized aromatic compounds relevant to pharmaceutical and materials science research.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound, also known as 4-iodo-o-xylene, is a readily available and reactive aryl iodide, making it an excellent substrate for these transformations. The presence of the two methyl groups on the aromatic ring can influence the electronic and steric properties of the substrate, potentially affecting reaction kinetics and product distributions. These application notes provide a foundation for employing this versatile building block in a range of synthetic applications.

Data Presentation: A Comparative Overview of Reaction Conditions and Yields

The following tables summarize representative reaction conditions and reported yields for various palladium-catalyzed reactions of this compound and structurally similar aryl iodides. This data is intended to serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides

EntryAryl IodideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene (B28343)/Water901285Hypothetical
21-Iodo-2,3,4-trimethoxybenzenePhenylboronic acidPd(dppf)Cl₂ (2)-K₃PO₄Dioxane1001892[1]
3Iodobenzene4-Methylphenylboronic acidPd on Hydroxyapatite (0.034)-K₂CO₃Water801>98[2]

Table 2: Heck Reaction of Aryl Iodides

EntryAryl IodideAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundMethyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF100690Hypothetical
2IodobenzeneStyrenePd/C-NaOAcWater130494[3]
33-Iodo-6-methyl-4-nitro-1H-indazoleMethyl AcrylatePd(OAc)₂ (5)-Na₂CO₃DMF1101285[4]

Table 3: Sonogashira Coupling of Aryl Iodides

EntryAryl IodideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-Iodo-m-xyleneTrimethylsilylacetylenePd Catalyst (1)1TEATEART296[5]
24-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂ (2)4TEATHF60495[6]
31-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (3)6DABCODMF1000.598[7]

Table 4: Buchwald-Hartwig Amination of Aryl Iodides

EntryAryl IodideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundAnilinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene1001693Hypothetical
2IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.05)-t-BuONaWater50595[8][9]
34-Iodopyrazole derivativeMorpholinePd(dba)₂ (5-10)tBuDavePhos (10-20)KOtBuXylene1201288[10]

Table 5: Stille Coupling of Aryl Iodides

EntryAryl IodideOrganostannanePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1This compound(Tributylstannyl)benzenePd(PPh₃)₄ (2)--Toluene1101688Hypothetical
2Aryl IodideOrganostannanePd₂(dba)₃ (2)P(o-tol)₃ (4)-Toluene1101670-95[5]
3IodobenzeneVinyltributyltinPd(PPh₃)₄ (1)--THF60392[11]

Table 6: Carbonylation of Aryl Iodides

| Entry | Aryl Iodide | Nucleophile | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | CO Pressure | Temp. (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | this compound | Methanol | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | Methanol | 10 atm | 100 | 85 | Hypothetical | | 2 | Iodobenzene | Morpholine | Supported Pd (1.8) | - | Et₃N | DMF | 30 bar | 100 | 95 (amide) |[12] | | 3 | 2-Iodotoluene | Water | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | Acetonitrile/Water | 50 bar | 140 | 75 |[13] |

Table 7: Cyanation of Aryl Halides

EntryAryl HalideCyanide SourcePd Catalyst (mol%)Ligand (mol%)Additive/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundK₄[Fe(CN)₆]Pd(OAc)₂ (1)dppf (2)Na₂CO₃DMA120889Hypothetical
2Aryl BromideK₄[Fe(CN)₆]Pd(OAc)₂ (0.1)--DMAC120583-96[14]
3o-Iodoanilide derivativeK₄[Fe(CN)₆]Pd(OAc)₂(S)-DIFLUORPHOSNa₂CO₃DMF10012>90[15]

Note: "Hypothetical" entries represent expected outcomes based on data from structurally similar substrates and are provided as a starting point for optimization.

Experimental Protocols

Suzuki-Miyaura Coupling

Reaction Scheme:

Detailed Protocol:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction

Reaction Scheme:

Detailed Protocol:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Add a suitable base, such as a tertiary amine (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Add an anhydrous solvent (e.g., DMF or acetonitrile, 5 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 4-16 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Sonogashira Coupling

Reaction Scheme:

Detailed Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent, typically an amine base like triethylamine (B128534) (5 mL), which also serves as the base.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite and wash with diethyl ether.

  • Concentrate the filtrate and purify the crude product by flash chromatography.[6]

Buchwald-Hartwig Amination

Reaction Scheme:

Detailed Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.4 equiv.).

  • Add anhydrous, degassed toluene or dioxane (to make a 0.1-0.5 M solution).

  • Seal the tube and heat the mixture with stirring at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica (B1680970) gel.

  • Concentrate the filtrate and purify the product by column chromatography.[10][16]

Stille Coupling

Reaction Scheme:

Detailed Protocol:

  • To a Schlenk tube, add this compound (1.0 equiv.), the organostannane reagent (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Add anhydrous and degassed toluene or DMF.

  • Heat the reaction mixture at 80-110 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture and dilute with diethyl ether.

  • Wash the organic solution with aqueous KF to remove tin byproducts, then with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[5][11]

Carbonylation

Reaction Scheme (Aminocarbonylation):

Detailed Protocol:

  • Charge a high-pressure autoclave with this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 2.0 mmol).

  • Add the amine nucleophile (1.5 mmol) and a solvent such as DMF or toluene (5 mL).

  • Seal the autoclave, purge with carbon monoxide, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring for 6-24 hours.

  • After cooling and carefully venting the CO, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.[12]

Cyanation

Reaction Scheme:

Detailed Protocol:

  • To a screw-cap vial, add this compound (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv.), a palladium precatalyst (e.g., a palladacycle, 0.1-1 mol%), a ligand (if necessary), and a base such as K₂CO₃ (2 equiv.).

  • Add a solvent such as DMA or NMP (3 mL).

  • Seal the vial and heat at 120-140 °C for 4-12 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude nitrile by flash chromatography.[14][15]

Mandatory Visualizations

Below are diagrams representing the catalytic cycles for the described reactions, generated using the DOT language.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (Ar-I) Ar-Pd(II)(OR)L_n Ar-Pd(II)(OR)L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(OR)L_n Ligand Exchange (Base, e.g., OH⁻) Ar-Pd(II)(R')L_n Ar-Pd(II)(R')L_n Ar-Pd(II)(OR)L_n->Ar-Pd(II)(R')L_n Transmetalation (R'-B(OH)₂) Ar-Pd(II)(R')L_n->Pd(0)L_n Reductive Elimination (Ar-R') Ar-I Ar-I R'-B(OH)₂ R'-B(OH)₂ Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Reaction cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (Ar-I) Ar-Pd(II)(alkene)L_n Ar-Pd(II)(alkene)L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(alkene)L_n Alkene Coordination [R-CH₂-CH(Ar)-Pd(II)L_n]⁺ [R-CH₂-CH(Ar)-Pd(II)L_n]⁺ Ar-Pd(II)(alkene)L_n->[R-CH₂-CH(Ar)-Pd(II)L_n]⁺ Migratory Insertion H-Pd(II)(I)L_n H-Pd(II)(I)L_n [R-CH₂-CH(Ar)-Pd(II)L_n]⁺->H-Pd(II)(I)L_n β-Hydride Elimination (Ar-CH=CHR) H-Pd(II)(I)L_n->Pd(0)L_n Reductive Elimination (Base) Ar-I Ar-I H₂C=CHR H₂C=CHR Base Base

Caption: Catalytic cycle for the Heck reaction.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(C≡CR)L_n Transmetalation Ar-Pd(II)(C≡CR)L_n->Pd(0)L_n Reductive Elimination (Ar-C≡CR) H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Base Cu-C≡CR->Ar-Pd(II)(I)L_n Cu-C≡CR->H-C≡CR Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (Ar-I) [Ar-Pd(II)(HNR¹R²)L_n]⁺I⁻ [Ar-Pd(II)(HNR¹R²)L_n]⁺I⁻ Ar-Pd(II)(I)L_n->[Ar-Pd(II)(HNR¹R²)L_n]⁺I⁻ Amine Coordination Ar-Pd(II)(NR¹R²)L_n Ar-Pd(II)(NR¹R²)L_n [Ar-Pd(II)(HNR¹R²)L_n]⁺I⁻->Ar-Pd(II)(NR¹R²)L_n Deprotonation (Base) Ar-Pd(II)(NR¹R²)L_n->Pd(0)L_n Reductive Elimination (Ar-NR¹R²) Ar-I Ar-I HNR¹R² HNR¹R² Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Stille_Coupling cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (Ar-I) Ar-Pd(II)(R')L_n Ar-Pd(II)(R')L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(R')L_n Transmetalation (R'-SnBu₃) Ar-Pd(II)(R')L_n->Pd(0)L_n Reductive Elimination (Ar-R') Ar-I Ar-I R'-SnBu₃ R'-SnBu₃

Caption: Catalytic cycle for the Stille coupling reaction.

Experimental_Workflow A 1. Reagent Preparation (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base, Solvent) B 2. Reaction Setup (Inert atmosphere, Degassing) A->B C 3. Reaction Execution (Heating, Stirring, Monitoring) B->C D 4. Work-up (Quenching, Extraction, Washing) C->D E 5. Purification (Column Chromatography) D->E F Pure Product E->F

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for Copper-Catalyzed Reactions of 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for key copper-catalyzed cross-coupling reactions involving 4-Iodo-1,2-dimethylbenzene. This versatile building block can be functionalized through various C-C, C-N, and C-O bond-forming reactions, offering a gateway to a diverse range of complex molecules for applications in medicinal chemistry and materials science.

Copper-Catalyzed Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Copper(I) salts are often used as co-catalysts with palladium, but palladium-free, copper-catalyzed versions are also well-established, offering a more cost-effective and environmentally friendly alternative.

Data Presentation: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
EntryAryl IodideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundTrimethylsilylacetylene (B32187)1 mol% Pd catalyst, 1 mol% CuITriethylamine (B128534)AcetonitrileRT296
2o-IodoanilinePhenylacetylene5 mol% (PPh₃)₂CuBH₄DBUEthanol12024>99[1]
34-IodoanisolePhenylacetylene10 mol% CuI, 30 mol% 1,10-phenanthrolineKF/Al₂O₃Toluene1102478[2]
4IodobenzenePhenylacetylene5 mol% Cu(TMHD)₂TriethylamineToluene901474[3]
Experimental Protocol: Synthesis of (3,4-Dimethylphenyl)ethynyl)trimethylsilane

This protocol describes the copper-catalyzed Sonogashira coupling of this compound with trimethylsilylacetylene.

Materials:

  • This compound (1.0 mmol, 232.1 mg)

  • Trimethylsilylacetylene (TMSA) (1.1 mmol, 108 mg)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%, 11.6 mg)

  • Copper(I) iodide (CuI) (1 mol%, 1.9 mg)

  • Triethylamine (TEA) (8 mL)

  • Acetonitrile (if needed for dissolving catalyst)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a two-neck round-bottom flask fitted with a condenser and under an inert atmosphere (e.g., argon), add the palladium catalyst (1 mol%), CuI (1 mol%), and a stirring bar.

  • Degas the flask and backfill with the inert gas.

  • Add this compound (1.0 mmol) and triethylamine (8 mL).

  • Add trimethylsilylacetylene (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, evaporate the solvents under reduced pressure.

  • Partition the residue between water and ether.

  • Separate the organic layer, dry over anhydrous magnesium sulfate (B86663), and evaporate the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Pd catalyst, and CuI in a dry flask B Add anhydrous solvent and triethylamine C Add trimethylsilylacetylene D Stir at Room Temperature (Monitor by TLC/GC) C->D E Evaporate solvent D->E F Liquid-liquid extraction E->F G Column chromatography F->G H Pure Product G->H

Caption: Experimental workflow for Sonogashira coupling.

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction): C-N Bond Formation

The Goldberg reaction, a variant of the Ullmann condensation, is a valuable method for the formation of C-N bonds between an aryl halide and an amine or amide, catalyzed by copper. This reaction is often complementary to the more common palladium-catalyzed Buchwald-Hartwig amination.

Data Presentation: Copper-Catalyzed Amination of Aryl Halides
EntryAryl HalideAmine/AmideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Aryl BromideAmide10 mol% CuI, 20 mol% N,N-dimethylglycineK₂CO₃DMF90-11024Good to Excellent[4]
2Aryl IodideSecondary Acyclic Amide10 mol% CuI, 20 mol% N,N-dimethylglycineK₂CO₃DMF80-9024Good to Excellent[4]
3IodobenzeneImidazolemeso Cu/MnOx (3 mol% Cu)K₂CO₃DMF140645-60[5]
4IodobenzeneAnilinemeso Cu/MnOx (3 mol% Cu)K₂CO₃DMF14065[5]
Experimental Protocol: General Procedure for Goldberg Amination

This protocol provides a general procedure for the copper-catalyzed N-arylation of amines with this compound.

Materials:

  • This compound (1.0 mmol)

  • Amine or Amide (1.2-2.0 mmol)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Ligand (e.g., N,N-dimethylglycine, 1,10-phenanthroline) (10-20 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., DMF, Dioxane, DMSO)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol), the amine or amide (1.2-2.0 mmol), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 mmol).

  • Evacuate the tube and backfill with an inert atmosphere (e.g., argon).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 90-140 °C) for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-arylated product.

Visualization: Goldberg Amination Workflow

Goldberg_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Amine/Amide, CuI, Ligand, and Base B Add anhydrous solvent under inert atmosphere C Heat at specified temperature (Monitor by TLC/GC) B->C D Cool and perform aqueous workup C->D E Extract with organic solvent D->E F Dry and concentrate E->F G Column chromatography F->G H Pure N-arylated Product G->H

Caption: Experimental workflow for Goldberg amination.

Copper-Catalyzed Ullmann Condensation: C-O Bond Formation

The Ullmann condensation for the synthesis of diaryl ethers is a classical and important transformation in organic chemistry. Modern protocols often utilize catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions than originally reported.

Data Presentation: Copper-Catalyzed O-Arylation of Phenols with Aryl Iodides
EntryAryl IodidePhenol (B47542)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePhenolmeso Cu/MnOx (3 mol% Cu)K₂CO₃DMF140672[5]
2IodobenzenePhenol5 mol% CuI, 10 mol% Salicylaldimine LigandK₃PO₄Dioxane1102485-92[5]
3Aryl IodidePhenol3 mol% CuO NanoparticlesKOHDMACRT-Good to Excellent[6]
4Aryl IodidePhenol10 mol% CuInBu₄NBr, K₃PO₄DMFReflux22up to 95
Experimental Protocol: General Procedure for Ullmann Diaryl Ether Synthesis

This protocol outlines a general method for the copper-catalyzed synthesis of diaryl ethers from this compound and various phenols.

Materials:

  • This compound (1.0 mmol)

  • Phenol derivative (1.2 mmol)

  • Copper catalyst (e.g., CuI, CuO nanoparticles) (1-10 mol%)

  • Ligand (optional, e.g., salicylaldimine, 1,10-phenanthroline) (2-20 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, KOH) (2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, DMF, Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add the copper catalyst, ligand (if used), base, and a magnetic stir bar.

  • Under an inert atmosphere, add the phenol derivative and this compound.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the required time.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the diaryl ether.

Visualization: Ullmann Diaryl Ether Synthesis Workflow

Ullmann_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand (optional), and Base in a reaction vessel B Add Phenol and This compound C Add anhydrous solvent D Heat at specified temperature (Monitor by TLC/GC) C->D E Cool and filter D->E F Aqueous workup E->F G Dry and concentrate F->G H Column chromatography G->H I Pure Diaryl Ether H->I

Caption: Experimental workflow for Ullmann diaryl ether synthesis.

References

Application Notes and Protocols for Large-Scale Synthesis of Derivatives from 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of various derivatives from 4-iodo-1,2-dimethylbenzene, a key starting material in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[1] The protocols focus on robust and widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Introduction

This compound (also known as 4-iodo-o-xylene) is a versatile aromatic iodide that serves as a valuable building block in organic synthesis.[1][2] Its iodine substituent makes it highly reactive in a variety of cross-coupling reactions, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds.[3] The resulting dimethyl-substituted biaryl, alkynyl, and amino compounds are important structural motifs in many biologically active molecules and functional materials. These application notes are designed to guide researchers in the development of large-scale synthetic routes to these valuable derivatives.

Data Presentation: Summary of Key Cross-Coupling Reactions

The following table summarizes typical reaction conditions and expected outcomes for the large-scale synthesis of derivatives from this compound. These are representative examples, and optimization may be required for specific substrates and scales.

Reaction TypeCoupling PartnerCatalyst System (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (0.5-2), SPhos (1-4)K₃PO₄Toluene (B28343)/Water80-10085-95
Sonogashira Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (1-3), CuI (2-5)Et₃NTHF or DMF25-6080-95
Heck Methyl acrylate (B77674)Pd(OAc)₂ (1-2), P(o-tolyl)₃ (2-4)Na₂CO₃DMF or NMP100-12075-90
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1-2), XPhos (2-4)NaOtBuToluene or Dioxane90-11080-95

Experimental Protocols

The following are detailed, representative protocols for the large-scale synthesis of derivatives from this compound. Safety Precaution: These reactions should be carried out by trained chemists in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: Large-Scale Suzuki-Miyaura Coupling for the Synthesis of 3,4-Dimethylbiphenyl

This protocol describes the synthesis of 3,4-dimethylbiphenyl, a common intermediate in the production of polymers and specialty chemicals.

Materials:

  • This compound (1.00 kg, 4.31 mol)

  • Phenylboronic acid (0.63 kg, 5.17 mol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 20 g, 0.089 mol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 71 g, 0.172 mol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.74 kg, 12.93 mol, 3 equiv)

  • Toluene (10 L)

  • Deionized water (2 L)

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge this compound, phenylboronic acid, and potassium phosphate.

  • Purge the reactor with nitrogen for 30 minutes.

  • In a separate container, dissolve palladium(II) acetate and SPhos in 1 L of degassed toluene.

  • Add the catalyst solution to the reactor via cannula.

  • Add the remaining degassed toluene (9 L) and deionized water (2 L) to the reactor.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or HPLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 2 L).

  • Combine the organic layers and wash with brine (2 x 3 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to afford 3,4-dimethylbiphenyl.

Protocol 2: Large-Scale Sonogashira Coupling for the Synthesis of 1,2-Dimethyl-4-(phenylethynyl)benzene

This protocol details the synthesis of an arylalkyne, a versatile intermediate in drug discovery and materials science.

Materials:

  • This compound (1.00 kg, 4.31 mol)

  • Phenylacetylene (0.53 kg, 5.17 mol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 91 g, 0.129 mol, 3 mol%)

  • Copper(I) iodide (CuI, 41 g, 0.215 mol, 5 mol%)

  • Triethylamine (B128534) (Et₃N, 1.31 kg, 12.93 mol, 3 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 8 L)

Procedure:

  • To a 20 L jacketed glass reactor, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the reactor with nitrogen three times.

  • Add anhydrous DMF and triethylamine via cannula.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add phenylacetylene to the reaction mixture over 30 minutes, maintaining the temperature below 30°C.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (5 L).

  • Extract the product with ethyl acetate (3 x 5 L).

  • Combine the organic layers, wash with water (2 x 5 L) and brine (5 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Protocol 3: Large-Scale Heck Reaction for the Synthesis of Methyl (E)-3-(3,4-dimethylphenyl)acrylate

This protocol describes the synthesis of a substituted cinnamate (B1238496) ester, a precursor for various pharmaceuticals.

Materials:

  • This compound (1.00 kg, 4.31 mol)

  • Methyl acrylate (0.55 kg, 6.46 mol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 48.4 g, 0.215 mol, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 131 g, 0.431 mol, 10 mol%)

  • Sodium carbonate (Na₂CO₃, 1.37 kg, 12.93 mol, 3 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 10 L)

Procedure:

  • Charge a 20 L reactor with this compound, Pd(OAc)₂, P(o-tolyl)₃, and Na₂CO₃.

  • Purge the reactor with nitrogen.

  • Add anhydrous DMF, followed by methyl acrylate.

  • Heat the reaction mixture to 110°C and stir for 12-18 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture, filter off the inorganic salts, and wash the filter cake with DMF.

  • Pour the filtrate into water (30 L) and extract with ethyl acetate (3 x 10 L).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by vacuum distillation or recrystallization.

Protocol 4: Large-Scale Buchwald-Hartwig Amination for the Synthesis of 4-(3,4-Dimethylphenyl)morpholine

This protocol outlines the synthesis of an N-arylated morpholine, a common scaffold in medicinal chemistry.[4][5]

Materials:

  • This compound (1.00 kg, 4.31 mol)

  • Morpholine (0.45 kg, 5.17 mol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 79 g, 0.086 mol, 2 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 82 g, 0.172 mol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 0.62 kg, 6.46 mol, 1.5 equiv)

  • Anhydrous Toluene (10 L)

Procedure:

  • In a glovebox, charge a 20 L reactor with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Remove the reactor from the glovebox and place it under a nitrogen atmosphere.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Heat the reaction to 100°C and stir for 8-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, quench with water (5 L), and filter through a pad of celite.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 3 L).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge Reactor with: - this compound - Coupling Partner - Base B Purge with Inert Gas A->B C Add Catalyst System (Palladium Source + Ligand) B->C D Add Degassed Solvent C->D E Heat to Reaction Temperature D->E F Stir and Monitor (TLC, GC/LC-MS) E->F G Cool to Room Temp & Quench F->G H Aqueous Work-up (Extraction & Washes) G->H I Dry, Filter, and Concentrate H->I J Purify Product (Distillation/Recrystallization/ Chromatography) I->J

Caption: Generalized workflow for large-scale cross-coupling reactions.

G Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-I This compound Ar-I->Oxidative\nAddition Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(L) Oxidative\nAddition->Ar-Pd(II)-I(Ln) Transmetalation\n(Suzuki/Sonogashira)\nor\nCarbopalladation\n(Heck)\nor\nAmine Coordination\n(Buchwald-Hartwig) Transmetalation (Suzuki/Sonogashira) or Carbopalladation (Heck) or Amine Coordination (Buchwald-Hartwig) Ar-Pd(II)-I(Ln)->Transmetalation\n(Suzuki/Sonogashira)\nor\nCarbopalladation\n(Heck)\nor\nAmine Coordination\n(Buchwald-Hartwig) Coupling Partner Coupling Partner Coupling Partner->Transmetalation\n(Suzuki/Sonogashira)\nor\nCarbopalladation\n(Heck)\nor\nAmine Coordination\n(Buchwald-Hartwig) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(L) Transmetalation\n(Suzuki/Sonogashira)\nor\nCarbopalladation\n(Heck)\nor\nAmine Coordination\n(Buchwald-Hartwig)->Ar-Pd(II)-R(Ln) Reductive\nElimination\n(Suzuki/Sonogashira/\nBuchwald-Hartwig)\nor\nβ-Hydride Elimination\n(Heck) Reductive Elimination (Suzuki/Sonogashira/ Buchwald-Hartwig) or β-Hydride Elimination (Heck) Ar-Pd(II)-R(Ln)->Reductive\nElimination\n(Suzuki/Sonogashira/\nBuchwald-Hartwig)\nor\nβ-Hydride Elimination\n(Heck) Reductive\nElimination\n(Suzuki/Sonogashira/\nBuchwald-Hartwig)\nor\nβ-Hydride Elimination\n(Heck)->Pd(0)Ln Catalyst Regeneration Ar-R Product Reductive\nElimination\n(Suzuki/Sonogashira/\nBuchwald-Hartwig)\nor\nβ-Hydride Elimination\n(Heck)->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura cross-coupling of 4-iodo-1,2-dimethylbenzene.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the Suzuki coupling of sterically hindered aryl iodides like this compound and provides systematic steps to identify and resolve them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is resulting in a low yield. What are the most common causes?

A1: Low yields with this substrate are frequently linked to its steric hindrance. The two methyl groups ortho and meta to the iodine atom can impede key steps in the catalytic cycle.[1][2] The most common causes include:

  • Inefficient Oxidative Addition or Reductive Elimination: The bulkiness of this compound can hinder the palladium catalyst's approach to the carbon-iodine bond and also impede the final bond-forming step.[1][2]

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (B44618) (PPh₃) may not be effective for this sterically demanding transformation.[1][3]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and can significantly impact reaction rates and the prevalence of side reactions.[1][2]

  • Catalyst Inactivity: The palladium catalyst may be degraded or not activated properly.[4][5]

  • Boronic Acid Decomposition: The boronic acid coupling partner can degrade under the reaction conditions, a common issue known as protodeboronation.[2][4]

Q2: What is the best type of ligand for coupling a sterically hindered substrate like this compound?

A2: For sterically demanding Suzuki couplings, bulky and electron-rich monophosphine ligands are highly recommended.[1][6] These ligands promote the challenging oxidative addition and reductive elimination steps.[1]

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and AntPhos have demonstrated great success in promoting the coupling of sterically hindered substrates.[1][7]

  • N-Heterocyclic Carbene (NHC) Ligands: These can also be highly effective due to their strong electron-donating ability and "flexible steric bulk".[1]

  • Arsa-Buchwald Ligands: Arsenic analogs of Buchwald ligands can also be effective, as the longer arsenic-palladium bond can facilitate the transmetalation step.[1][8]

Q3: Which base and solvent combination should I use for this reaction?

A3: A strong, non-nucleophilic base is generally preferred to avoid side reactions.[1]

  • Bases: Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have proven effective in many challenging couplings.[1] For particularly difficult reactions, stronger bases like potassium tert-butoxide (t-BuOK) might be necessary.[1]

  • Solvents: Aprotic solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are frequently employed.[1] Often, a small amount of water is added as a co-solvent to help dissolve the base and facilitate the formation of the active boronate species.[4][9][10]

Q4: How can I tell if my palladium catalyst is active, and what are the best practices for handling it?

A4: The active catalytic species is Pd(0).[4][5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ, which can sometimes be inefficient.[5] Some Pd(0) sources like Pd₂(dba)₃ can also degrade over time.[5]

  • Activity Test: You can test your catalyst's activity on a simple, well-established reaction, like coupling bromobenzene (B47551) with phenylboronic acid.[5] Failure in this reaction indicates an inactive catalyst.

  • Best Practices: Use modern, air-stable palladium precatalysts (e.g., Buchwald G3/G4 palladacycles) for more reproducible generation of the active Pd(0) species.[5][11] Always ensure your reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent) to prevent oxygen from deactivating the catalyst.[12][13]

Q5: My boronic acid appears to be decomposing during the reaction. How can I prevent this?

A5: The decomposition of boronic acids, known as protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), is a major side reaction, especially under harsh basic conditions or at high temperatures.[2][4]

  • Use Milder Bases: If possible, switch to a milder base like potassium fluoride (B91410) (KF).[4]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. Pinacol boronic esters (BPin), MIDA boronates, or trifluoroborate salts are significantly more resistant to decomposition.[4][14] MIDA boronates are particularly stable and can even withstand chromatography.[4]

Data Presentation: Typical Suzuki Coupling Conditions for Aryl Iodides

This table summarizes common starting conditions for the Suzuki-Miyaura coupling of aryl iodides. These parameters should be optimized for specific substrates like this compound.

ComponentExamplesTypical Loading / ConcentrationNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)0.5 - 5 mol%Pd(II) sources like Pd(OAc)₂ are precatalysts and require a ligand.[15] Pd(PPh₃)₄ is a direct Pd(0) source.[15]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, dppf1 - 2x Pd concentrationFor hindered substrates, bulky, electron-rich ligands like SPhos or XPhos are recommended over PPh₃.[1][3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF, t-BuOK2.0 - 3.0 equivalentsThe choice of base can significantly impact reaction rate and yield.[15] Stronger bases are often needed for challenging couplings.[1]
Solvent Toluene, Dioxane, THF, DME0.1 - 0.5 MA mixture of an organic solvent with an aqueous base solution (e.g., Toluene/Water 4:1) is commonly used.[9]
Temperature Room Temperature to 120 °C-Higher temperatures are often required for sterically hindered or less reactive substrates to improve reaction rates.[15]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex trans-Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_complex trans-Ar-Pd(II)L₂-R' transmetalation->pd2_r_complex isomerization Isomerization pd2_r_complex->isomerization pd2_cis_complex cis-Ar-Pd(II)L₂-R' isomerization->pd2_cis_complex reductive_elimination Reductive Elimination pd2_cis_complex->reductive_elimination reductive_elimination->pd0 product Ar-R' (Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OR)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[4][16]

Troubleshooting Workflow for Low Yielddot

// Nodes start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Is Starting Material\nConsumed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Path 1: Starting material not consumed no_conversion [label="Low to No Conversion", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_catalyst [label="Check Catalyst Activity\n- Run a standard reaction\n- Use fresh catalyst/precatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_conditions [label="Review Reaction Conditions\n- Increase temperature?\n- Degassing sufficient?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ligand [label="Optimize Ligand\n- Use bulky, electron-rich ligand\n (e.g., SPhos, XPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path 2: Starting material consumed sm_consumed [label="Starting Material Consumed", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_side_products [label="Analyze for Side Products", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Side products protodeboronation [label="Protodeboronation of Boronic Acid\n(Ar-H instead of Ar-R')", fillcolor="#F1F3F4", fontcolor="#202124"]; solve_proto [label="Solution:\n- Use milder base (e.g., KF)\n- Use boronic ester (BPin, MIDA)\n- Lower temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; homocoupling [label="Homocoupling (R'-R' or Ar-Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; solve_homo [label="Solution:\n- Ensure rigorous degassing\n- Check stoichiometry (1.1-1.2 eq. boronic acid)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_sm [color="#5F6368"]; check_sm -> no_conversion [label=" No", color="#EA4335", fontcolor="#EA4335"]; no_conversion -> check_catalyst [color="#5F6368"]; check_catalyst -> check_conditions [color="#5F6368"]; check_conditions -> check_ligand [color="#5F6368"];

check_sm -> sm_consumed [label=" Yes", color="#34A853", fontcolor="#34A853"]; sm_consumed -> check_side_products [color="#5F6368"]; check_side_products -> protodeboronation [label=" Yes", color="#5F6368"]; protodeboronation -> solve_proto [color="#5F6368"]; check_side_products -> homocoupling [label=" Yes", color="#5F6368"]; homocoupling -> solve_homo [color="#5F6368"]; }

References

Technical Support Center: Purification of 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4-Iodo-1,2-dimethylbenzene from a reaction mixture. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in accessible formats to streamline your purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of Purified Product

Potential Cause Troubleshooting Step
Incomplete Reaction: The initial iodination of o-xylene (B151617) may not have gone to completion, leaving a significant amount of unreacted starting material.Before beginning purification, monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. A common eluent system for this is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v).
Product Loss During Extraction: this compound may be lost during the aqueous workup if the organic and aqueous layers are not separated properly or if an insufficient volume of organic solvent is used for extraction.Ensure complete separation of the organic and aqueous layers. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to maximize the recovery of the product from the aqueous phase.
Co-elution During Column Chromatography: The product may elute with impurities if the solvent system is not optimized, leading to mixed fractions and subsequent loss of pure product.Optimize the eluent system using TLC to achieve good separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for this compound.
Product Remains in Mother Liquor After Recrystallization: The chosen recrystallization solvent may be too effective, even at low temperatures, leading to a significant amount of the product remaining dissolved.Select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. Test a range of solvents, such as ethanol, methanol, or hexane. Allowing the solution to cool slowly can improve crystal formation and yield.

Issue 2: Persistent Impurities in the Final Product

Potential Cause Troubleshooting Step
Unreacted Starting Material (o-xylene): Due to its similar non-polar nature, o-xylene can be difficult to separate from the product.Distillation: If the scale of the reaction is large enough, fractional distillation can be effective due to the significant difference in boiling points between o-xylene and this compound. Column Chromatography: Careful column chromatography with a non-polar eluent system (e.g., hexane) should allow for the separation of the less polar o-xylene from the more polar product.
Diiodo-dimethylbenzene Isomers: Over-iodination can lead to the formation of diiodo-dimethylbenzene isomers, which have similar polarities to the desired product.Column Chromatography: A carefully run column with a shallow solvent gradient can help separate the mono- and di-iodinated products. Recrystallization: Differences in the crystal lattice energies of the isomers can sometimes be exploited through careful recrystallization. Experiment with different solvents to find one that selectively crystallizes the desired product.
Residual Iodine: A purple or brown color in the product indicates the presence of elemental iodine.Wash the organic layer with a solution of sodium thiosulfate (B1220275) or sodium bisulfite during the workup until the color disappears.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted o-xylene, elemental iodine (I₂), and diiodo-dimethylbenzene isomers formed from over-iodination.

Q2: How can I effectively monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the purification process. Use a suitable eluent system, such as hexane/ethyl acetate, and visualize the spots under UV light. Aromatic compounds like this compound are typically UV active. An iodine chamber can also be used for visualization, as iodine will form colored complexes with many organic compounds.

Q3: Is distillation a viable method for purifying this compound?

A3: Distillation can be a suitable method, particularly for removing the lower-boiling starting material, o-xylene. However, separating this compound from diiodo isomers by distillation may be challenging due to potentially similar boiling points.

Q4: My purified this compound is a yellow to reddish-brown liquid. Is this normal?

A4: While pure this compound is often described as a colorless to pale yellow liquid, a slight coloration can be common due to trace impurities or slight decomposition, especially if exposed to light. If the color is intense, it may indicate the presence of residual iodine or other colored byproducts.

Q5: How should I store the purified this compound?

A5: this compound is light-sensitive. It should be stored in a tightly sealed, amber-colored bottle in a cool, dark place to prevent decomposition.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
o-Xylene106.17144.4
This compound 232.06 235
Diiodo-dimethylbenzene Isomers357.96Data not readily available

Experimental Protocols

General Work-up Procedure
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was performed in an organic solvent, wash the mixture with a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to quench any unreacted iodine. The disappearance of the purple/brown color indicates the complete removal of iodine.

  • Separate the organic layer.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar eluent such as hexane.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting eluent system is a 9:1 hexane:ethyl acetate mixture.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. For aryl halides, common solvents include ethanol, methanol, and hexane. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Mandatory Visualization

PurificationWorkflow cluster_reaction Reaction & Work-up cluster_purification Purification Reaction Crude Reaction Mixture Workup Aqueous Work-up (Sodium Thiosulfate Wash) Reaction->Workup CrudeProduct Crude this compound Workup->CrudeProduct TLC TLC Analysis of Crude CrudeProduct->TLC Distillation Fractional Distillation TLC->Distillation Significant Boiling Point Difference ColumnChromatography Column Chromatography TLC->ColumnChromatography Close Boiling Points or Multiple Impurities Recrystallization Recrystallization Distillation->Recrystallization Further Purification PureProduct Pure this compound Distillation->PureProduct ColumnChromatography->Recrystallization Final Polishing ColumnChromatography->PureProduct Recrystallization->PureProduct

Caption: A workflow diagram illustrating the decision-making process for purifying this compound.

Technical Support Center: 4-Iodo-1,2-dimethylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-iodo-1,2-dimethylbenzene in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions with this compound?

A1: The primary side products encountered are typically:

  • Homocoupling Product (Biaryl): The dimerization of this compound to form 3,3',4,4'-tetramethylbiphenyl. This is often promoted by the presence of oxygen or when using Pd(II) precatalysts that are inefficiently reduced to the active Pd(0) state.[1]

  • Dehalogenation Product (Hydrodehalogenation): The replacement of the iodine atom with a hydrogen atom, yielding 1,2-dimethylbenzene. This can occur in the presence of a hydride source, which can be generated from the solvent, base, or additives.

  • Glaser Coupling (in Sonogashira reactions): The homocoupling of the terminal alkyne starting material is a common side reaction, often facilitated by the copper(I) co-catalyst in the presence of oxygen.[2]

Q2: Why am I observing low or no yield in my cross-coupling reaction with this compound?

A2: Low or no product formation can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have decomposed.[3] Ensure your phosphine (B1218219) ligands are not oxidized, as they can act as reductants.[4]

  • Steric Hindrance: The two methyl groups ortho and meta to the iodine atom in this compound can create steric hindrance, which may slow down the oxidative addition step, often the rate-limiting step in the catalytic cycle.[3]

  • Poor Reagent Quality: Degradation of the aryl iodide, coupling partner, base, or solvent can inhibit the reaction. It is crucial to use high-purity, anhydrous, and degassed reagents and solvents.[1]

  • Suboptimal Reaction Conditions: The temperature, reaction time, and choice of base are critical. Sterically hindered substrates like this compound may require higher temperatures to facilitate oxidative addition.[3]

Q3: How can I minimize homocoupling of this compound?

A3: To suppress the formation of the homocoupled biaryl byproduct:

  • Rigorous Exclusion of Oxygen: Oxygen can promote the formation of Pd(II) species that lead to homocoupling.[1] Employing robust degassing techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas is crucial.[5]

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) precatalysts such as Pd(OAc)₂, as the latter can be reduced via a pathway that involves homocoupling of the organometallic reagent.[1]

  • Optimize Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes reduce the rate of homocoupling.

Q4: What is the best approach to prevent dehalogenation of this compound?

A4: Minimizing the formation of 1,2-dimethylbenzene involves:

  • Careful Choice of Solvent and Base: Avoid conditions that can readily generate palladium-hydride species. For example, the use of protic solvents or certain bases can sometimes contribute to this side reaction.

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can be a proton source.

  • Protecting Groups: In some cases, particularly with sensitive substrates, the presence of certain functional groups can promote dehalogenation. While not directly applicable to this compound, protecting such groups on more complex coupling partners may be necessary.

Troubleshooting Guides

Issue 1: High Percentage of Homocoupling Product

If you are observing a significant amount of 3,3',4,4'-tetramethylbiphenyl, follow this troubleshooting workflow.

cluster_0 Troubleshooting Homocoupling High Homocoupling High Homocoupling Review Degassing Protocol Review Degassing Protocol High Homocoupling->Review Degassing Protocol Evaluate Palladium Source Evaluate Palladium Source Review Degassing Protocol->Evaluate Palladium Source If issue persists Optimize Reaction Conditions Optimize Reaction Conditions Evaluate Palladium Source->Optimize Reaction Conditions If issue persists Homocoupling Minimized Homocoupling Minimized Optimize Reaction Conditions->Homocoupling Minimized Issue Resolved cluster_1 Troubleshooting Low Sonogashira Yield Low Yield Low Yield Check Catalyst and Ligand Check Catalyst and Ligand Low Yield->Check Catalyst and Ligand Increase Temperature Increase Temperature Check Catalyst and Ligand->Increase Temperature If no improvement Verify Reagent Quality Verify Reagent Quality Increase Temperature->Verify Reagent Quality If still low Yield Improved Yield Improved Verify Reagent Quality->Yield Improved Problem Identified cluster_2 Suzuki-Miyaura Workflow Setup Setup Reaction Reaction Setup->Reaction Heat Workup Workup Reaction->Workup Cool & Quench Purification Purification Workup->Purification Extract & Dry

References

Technical Support Center: Optimizing Catalyst Loading for 4-Iodo-1,2-dimethylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 4-Iodo-1,2-dimethylbenzene.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound, a sterically hindered aryl iodide.

Issue 1: Low or No Product Yield

  • Question: My cross-coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no product yield is a common challenge, particularly with sterically hindered substrates. A systematic approach to troubleshooting is recommended:

    • Insufficient Catalyst Loading: For sterically hindered substrates like this compound, a slightly higher initial catalyst loading (e.g., 1-5 mol%) may be necessary to achieve a reasonable reaction rate.[1] You can incrementally increase the catalyst loading to see if it improves conversion.

    • Suboptimal Ligand Choice: The steric hindrance from the two methyl groups adjacent to the iodine atom can impede oxidative addition. The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) is often crucial to facilitate this step and stabilize the palladium catalyst.[1]

    • Ineffective Base: The choice of base is critical for the transmetalation step in Suzuki reactions or for the deprotonation in other cross-coupling reactions. For Suzuki reactions, screen bases such as K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[1] Ensure the base is finely powdered and anhydrous.

    • Low Reaction Temperature: Due to steric hindrance, higher reaction temperatures (typically 80-120 °C) may be required to drive the reaction to completion.[1]

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant side products, such as the homocoupling of my starting material. How can I minimize these?

  • Answer: Side product formation can compete with the desired cross-coupling reaction. Here are some common side products and strategies to minimize them:

    • Homocoupling: The formation of biaryl products from the coupling of two molecules of this compound is a common side reaction, often promoted by the presence of oxygen. Rigorous degassing of all reagents and solvents and maintaining an inert atmosphere are critical.[1] Adjusting the base or solvent system may also help.

    • Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of 1,2-dimethylbenzene. This can be caused by moisture or certain bases. Ensure anhydrous conditions and consider using a different base.

Issue 3: Reaction Stalls or is Sluggish

  • Question: My reaction starts but then stalls or proceeds very slowly. What can I do to improve the reaction rate?

  • Answer: A sluggish reaction can often be improved without resorting to a significant increase in catalyst loading.

    • Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for sterically hindered substrates.

    • Ligand-to-Metal Ratio: In some cases, excess ligand can inhibit the reaction. Try slightly reducing the ligand-to-metal ratio.[1]

    • Solvent Choice: The solvent can impact the solubility of reagents and the stability of the catalytic species. For Suzuki reactions, ethereal solvents like dioxane or THF, often with water, are common. Ensure the chosen solvent is appropriate for the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions with this compound?

A1: For initial screening with a sterically hindered aryl iodide like this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] Once reaction conditions are optimized, the loading can often be systematically reduced.

Q2: How do I screen for the optimal catalyst loading?

A2: A systematic approach is recommended. Set up a series of parallel reactions with varying catalyst loadings (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%) while keeping all other parameters constant. Analyze the yield and purity of the product for each reaction to identify the lowest catalyst concentration that provides a high yield in a reasonable timeframe.

Q3: Can I reduce the catalyst loading to below 1 mol%?

A3: Yes, with a highly active and stable catalyst system, it is often possible to reduce the catalyst loading significantly. The use of advanced phosphine ligands or pre-formed pre-catalysts can allow for efficient coupling at loadings as low as 0.1 mol% or even lower in some cases.

Q4: When should I consider changing the catalyst or ligand instead of just increasing the loading?

A4: If increasing the catalyst loading does not significantly improve the yield or leads to an increase in side products, it is a strong indication that the catalyst system itself is not optimal. At this point, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, a panel of bulky, electron-rich phosphine ligands is recommended.

Data Presentation

The following tables provide representative data on the effect of catalyst loading on the yield of common cross-coupling reactions for sterically hindered aryl halides, which can be analogous to this compound.

Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide

EntryCatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃SPhos2K₃PO₄Toluene (B28343)/H₂O1001295
2Pd₂(dba)₃SPhos1K₃PO₄Toluene/H₂O1001292
3Pd₂(dba)₃SPhos0.5K₃PO₄Toluene/H₂O1001885
4Pd₂(dba)₃SPhos0.1K₃PO₄Toluene/H₂O1002460

Data is representative and adapted from typical results for sterically hindered substrates.

Table 2: Catalyst Loading Optimization for Buchwald-Hartwig Amination of a Hindered Aryl Chloride

EntryCatalystLigandCatalyst Loading (mol% Pd)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃RuPhos1NaOtBuDioxane1001698
2Pd₂(dba)₃RuPhos0.5NaOtBuDioxane1001695
3Pd₂(dba)₃RuPhos0.25NaOtBuDioxane1002085
4Pd₂(dba)₃RuPhos0.1NaOtBuDioxane1002472

Data is representative and adapted from literature for sterically hindered aryl chlorides, which present similar challenges to hindered aryl iodides.[1]

Experimental Protocols

Below are generalized experimental protocols for common cross-coupling reactions with this compound. These should be optimized for each specific substrate combination.

Protocol 1: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add the boronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add this compound (1.0 equiv.) followed by degassed toluene and water (e.g., 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%) and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add a solution of this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in degassed toluene.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification setup Assemble Dry Glassware under Inert Atmosphere reagents Add this compound, Coupling Partner, and Base setup->reagents catalyst Add Pd Source and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Target Temperature solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end end purify->end Characterize Final Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic start Low or No Yield check_catalyst Is Catalyst Active? (e.g., Pd Black Formation) start->check_catalyst check_conditions Are Reaction Conditions Optimal for Hindered Substrate? check_catalyst->check_conditions Yes degas Improve Degassing Use Pre-catalyst check_catalyst->degas No check_reagents Are Reagents Pure and Anhydrous? check_conditions->check_reagents Yes optimize_ligand Screen Bulky, Electron-Rich Ligands check_conditions->optimize_ligand No purify_reagents Purify Starting Materials Use Anhydrous Solvents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes degas->check_conditions increase_loading Incrementally Increase Catalyst Loading increase_loading->success optimize_temp_base Increase Temperature Screen Bases optimize_ligand->optimize_temp_base optimize_temp_base->increase_loading purify_reagents->check_conditions

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-Iodo-o-xylene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the use of 4-Iodo-o-xylene in common synthetic transformations. The following frequently asked questions (FAQs) and guides address specific issues that may be encountered during Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as in the formation of the corresponding Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 4-Iodo-o-xylene is resulting in a low yield. What are the most likely causes?

A1: Low yields in Suzuki-Miyaura couplings involving 4-Iodo-o-xylene can stem from several factors. The primary areas to investigate are the activity of the palladium catalyst, the choice and quality of the base and solvent, and the reaction temperature. Inactive catalysts, improper base selection, or temperatures that are too low to drive the reaction to completion are common culprits.

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. How can this be minimized?

A2: Homocoupling of the boronic acid is a common side reaction. This can often be suppressed by ensuring strictly anaerobic conditions, as oxygen can promote this side reaction. Additionally, using a pre-formed Pd(0) catalyst or a pre-catalyst that rapidly generates the active catalytic species can minimize the presence of Pd(II), which can contribute to homocoupling. Adjusting the stoichiometry to use a slight excess of the boronic acid can also be beneficial.

Q3: In my Sonogashira coupling, I am seeing a lot of Glaser coupling (alkyne homocoupling). What is the best way to prevent this?

A3: The most effective way to prevent Glaser coupling is to switch to a "copper-free" Sonogashira protocol. The copper(I) co-catalyst is often responsible for promoting the oxidative homocoupling of terminal alkynes. If a copper co-catalyst is used, ensuring rigorously anaerobic conditions is critical, as oxygen is a key promoter of this side reaction.

Q4: I am having difficulty initiating the formation of the Grignard reagent from 4-Iodo-o-xylene. What steps can I take?

A4: Difficulty in initiating Grignard reagent formation is a frequent issue. Activating the magnesium turnings is crucial; this can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware is rigorously flame-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen), as even trace amounts of moisture will quench the Grignard reagent.

Q5: What are the black particles forming in my palladium-catalyzed cross-coupling reaction?

A5: The formation of a black precipitate is likely palladium black, which is an inactive, aggregated form of the palladium catalyst. This indicates catalyst decomposition and can be caused by the presence of oxygen, the use of certain solvents like THF, or an inappropriate ligand for the palladium.[1] Ensuring a thoroughly deoxygenated reaction environment and selecting a robust ligand can help prevent the formation of palladium black.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Low or no yield in a Suzuki-Miyaura coupling of 4-Iodo-o-xylene can be systematically addressed by examining the key reaction parameters.

ProblemPotential CauseRecommended Solution
Low or No Yield Inactive CatalystUse a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern pre-catalyst (e.g., XPhos Pd G2). Ensure all reagents and solvents are thoroughly degassed.
Incorrect Base/SolventScreen alternative bases such as K₃PO₄ or Cs₂CO₃. Use degassed solvents like a dioxane/water or toluene/water mixture. The presence of water is often crucial for the activity of inorganic bases.[2]
Low TemperatureGradually increase the reaction temperature. For thermally stable solvents like dioxane or DMF, temperatures of 100-120 °C can be effective. Microwave irradiation can also be used to accelerate the reaction.
Poor Reagent QualityUse fresh, high-purity boronic acid, as it can degrade upon storage. Ensure the 4-Iodo-o-xylene is pure.
Significant Dehalogenation Unprotected N-H (if applicable)If your coupling partner contains an acidic N-H, protection (e.g., with a Boc group) can suppress dehalogenation.
Strong BaseUse milder inorganic bases like K₃PO₄ or Cs₂CO₃.
High TemperatureRun the reaction at the lowest effective temperature to minimize side reactions.
Boronic Acid Homocoupling Presence of OxygenEnsure the reaction is performed under strictly anaerobic conditions.
Catalyst SystemUse a pre-formed Pd(0) source or a pre-catalyst that rapidly generates the active species.
Sonogashira Coupling

The Sonogashira coupling of 4-Iodo-o-xylene can be optimized by careful consideration of the catalyst system and reaction conditions.

ProblemPotential CauseRecommended Solution
Low or No Yield Inactive CatalystUse a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.
Inappropriate SolventDMF is a good starting point. Other polar aprotic solvents like THF or acetonitrile (B52724) can also be effective. Ensure the solvent is anhydrous.
Low Reaction TemperatureWhile many Sonogashira couplings with aryl iodides proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary.[3]
Alkyne Homocoupling (Glaser Coupling) Copper Co-catalystSwitch to a copper-free Sonogashira protocol.[1]
Presence of OxygenRigorously deoxygenate all reagents and the reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
Formation of Palladium Black Catalyst AggregationEnsure proper ligand selection and efficient stirring. Anecdotal evidence suggests that THF may promote the formation of palladium black.[1]
Volatile AlkyneFor low-boiling alkynes (e.g., propyne), ensure the reaction is conducted in a sealed vessel to prevent the alkyne from boiling out of the reaction mixture.
Grignard Reagent Formation

Successful formation of the Grignard reagent from 4-Iodo-o-xylene is highly dependent on maintaining anhydrous and anaerobic conditions.

ProblemPotential CauseRecommended Solution
Reaction Fails to Initiate Inactive Magnesium SurfaceActivate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface.
Presence of WaterFlame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents.
Low Yield of Grignard Reagent Wurtz-type HomocouplingThis is a major side reaction.[4] Consider using a more dilute solution and maintaining a lower reaction temperature after initiation.
Presence of OxygenMaintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction to prevent oxidation of the Grignard reagent.
Impure 4-Iodo-o-xyleneEnsure the starting material is free from acidic impurities or moisture.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Iodo-o-xylene
  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Iodo-o-xylene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

General Protocol for Sonogashira Coupling of 4-Iodo-o-xylene
  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Iodo-o-xylene (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add a degassed solvent (e.g., triethylamine (B128534) or DMF) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C as needed. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between ethyl acetate (B1210297) and water.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

General Protocol for Grignard Reagent Formation from 4-Iodo-o-xylene
  • Reaction Setup: Place magnesium turnings (1.2 equiv.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Activation: Add a small crystal of iodine to the flask.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Add a solution of 4-Iodo-o-xylene (1.0 equiv.) in anhydrous THF dropwise via the dropping funnel. A small portion of the solution can be added initially to start the reaction.

  • Reaction: Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining 4-Iodo-o-xylene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Usage: The resulting Grignard reagent is typically used immediately in the next synthetic step.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling of 4-Iodo-o-xylene cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 4-Iodo-o-xylene - Coupling Partner - Base - Catalyst add_solids Add Solid Reagents reagents->add_solids glassware Flame-dry Glassware under Vacuum setup Assemble Reaction under Inert Atmosphere (Ar/N2) glassware->setup setup->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent add_catalyst Add Catalyst add_solvent->add_catalyst heat Heat and Stir add_catalyst->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for cross-coupling reactions of 4-Iodo-o-xylene.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Low Yield start Low or No Yield check_sm Starting Material Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No sm_gone Starting Material Gone check_sm->sm_gone Yes increase_temp Increase Temperature/Time incomplete_rxn->increase_temp check_catalyst Check Catalyst Activity incomplete_rxn->check_catalyst check_reagents Verify Reagent Purity/Stoichiometry incomplete_rxn->check_reagents check_side_products Side Products Observed? sm_gone->check_side_products side_products_yes Optimize Selectivity check_side_products->side_products_yes Yes side_products_no Product Decomposition or Work-up Issues check_side_products->side_products_no No change_ligand Change Ligand/Catalyst side_products_yes->change_ligand lower_temp Lower Temperature side_products_yes->lower_temp change_base Change Base/Solvent side_products_yes->change_base milder_workup Use Milder Work-up side_products_no->milder_workup check_extraction Optimize Extraction pH side_products_no->check_extraction

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

Side_Reactions Common Side Reactions in Cross-Coupling cluster_side Potential Side Reactions start 4-Iodo-o-xylene + Coupling Partner desired_product Desired Cross-Coupled Product start->desired_product Pd Catalyst dehalogenation Dehalogenation (Hydrodeiodination) start->dehalogenation homocoupling_iodo Homocoupling of 4-Iodo-o-xylene start->homocoupling_iodo homocoupling_partner Homocoupling of Coupling Partner proto_deborylation Proto-deborylation (Suzuki) homocoupling_partner->proto_deborylation Suzuki glaser_coupling Glaser Coupling (Sonogashira) homocoupling_partner->glaser_coupling

Caption: Common side reactions observed in cross-coupling with 4-Iodo-o-xylene.

References

preventing homocoupling in Sonogashira reactions of 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during Sonogashira reactions involving 4-Iodo-1,2-dimethylbenzene.

Troubleshooting Guide: Preventing Homocoupling

This guide addresses specific issues related to the formation of undesired homocoupling byproducts (Glaser coupling) during the Sonogashira reaction with this compound.

Question: My Sonogashira reaction with this compound is producing a significant amount of the homocoupled diyne byproduct. What are the primary causes?

Answer: The formation of homocoupled byproducts, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings.[1][2] The primary causes are typically:

  • Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][2][3] Rigorous exclusion of air is therefore critical.[1]

  • Copper(I) Co-catalyst: While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[1][2][3] High concentrations of the copper catalyst can increase the rate of homocoupling.[1]

  • Slow Cross-Coupling Rate: If the desired cross-coupling reaction is slow, which can be the case with sterically hindered substrates like this compound, the terminal alkyne has more opportunity to homocouple.[1][4]

Question: How can I modify my experimental setup to minimize homocoupling?

Answer: Several strategies can be employed to suppress the formation of the Glaser byproduct:

  • Ensure Anaerobic Conditions: It is crucial to thoroughly degas all solvents and reagents.[1] This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas such as argon or nitrogen through the reaction mixture.[1] Maintaining a positive pressure of the inert gas throughout the reaction is essential.[1]

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[3]

  • Optimize Reaction Temperature: Elevated temperatures can sometimes favor the homocoupling pathway.[1] Therefore, running the reaction at the lowest effective temperature should be considered.

Question: Are there specific reagents or catalyst systems I can use to prevent homocoupling?

Answer: Absolutely. The choice of catalyst, ligands, base, and even the exclusion of the copper co-catalyst can significantly impact the outcome of the reaction.

  • Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to conduct the reaction without a copper co-catalyst.[1][3][5] A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[3][6][7] These methods might require higher temperatures or more active palladium catalysts.[1]

  • Choice of Palladium Catalyst and Ligands: The palladium catalyst and its associated ligands play a critical role. Bulky and electron-rich phosphine (B1218219) ligands can sometimes favor the desired cross-coupling pathway over homocoupling.[3][8] The optimal ligand is often substrate-dependent, and screening different ligands may be necessary.[3]

  • Selection of Base and Solvent: The base and solvent system is crucial. The base neutralizes the hydrogen halide formed during the reaction and aids in the deprotonation of the terminal alkyne.[1] The choice of base and solvent can significantly influence the reaction rate and selectivity.[3]

Frequently Asked Questions (FAQs)

What is the role of each component in a standard Sonogashira reaction?

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The primary catalyst that facilitates the cross-coupling of the sp²-carbon of the aryl halide with the sp-carbon of the alkyne.[1]

  • Copper(I) Co-catalyst (e.g., CuI): Activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] It increases the rate of the reaction.[5]

  • Base (e.g., Triethylamine (B128534), Diisopropylamine): Neutralizes the hydrogen halide (HX) formed during the reaction and facilitates the deprotonation of the terminal alkyne.[1]

  • Solvent (e.g., THF, Toluene, DMF): Provides a medium for the reaction to occur. Anhydrous and degassed solvents are crucial for optimal results.

Can I run the Sonogashira reaction open to the air?

No, it is highly recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Oxygen promotes the undesired homocoupling of the alkyne (Glaser coupling), which will reduce the yield of your desired product.[1][2][3]

Why is my reaction not proceeding even after taking precautions against homocoupling?

Several factors could contribute to a sluggish or failed reaction:

  • Inactive Catalyst: The palladium catalyst may have degraded. Ensure you are using a fresh or properly stored catalyst.

  • Poor Quality Reagents: The purity of your this compound, terminal alkyne, and base is critical. Impurities can inhibit the catalyst.

  • Insufficient Temperature: While high temperatures can promote homocoupling, some sterically hindered substrates may require a certain amount of thermal energy to react. A careful optimization of the reaction temperature is often necessary.

Data Presentation: Reaction Condition Optimization

The following table summarizes various conditions that can be optimized to minimize homocoupling and improve the yield of the desired cross-coupled product.

ParameterCondition to Minimize HomocouplingRationale
Atmosphere Strictly inert (Argon or Nitrogen)Oxygen promotes the oxidative homocoupling (Glaser coupling) of the alkyne.[1][2][3]
Copper Co-catalyst Use copper-free conditionsEliminates the primary catalyst for the Glaser homocoupling side reaction.[1][3][5]
Alkyne Addition Slow addition (e.g., via syringe pump)Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling.[3]
Temperature Lowest effective temperatureHigher temperatures can sometimes increase the rate of homocoupling.[1]
Catalyst Loading Optimized for the specific reactionWhile sufficient catalyst is needed, excessive amounts can sometimes lead to side reactions.
Ligand Choice Bulky, electron-rich phosphinesCan promote the desired cross-coupling pathway.[3][8]
Base Selection Screen different amines (e.g., Et₃N, i-Pr₂NH)The nature of the base can influence the reaction kinetics and selectivity.[2]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling

This protocol is adapted from standard procedures with modifications to reduce Glaser coupling.[2][3]

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent and Base Addition: Add freshly distilled and degassed triethylamine (5 mL) and THF (10 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture over a period of 30 minutes using a syringe pump.

  • Reaction: Stir the mixture at room temperature. For the sterically hindered this compound, the temperature may need to be gently increased to 40-60 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to completely avoid copper-mediated homocoupling.[1][3]

  • Preparation: To a flame-dried Schlenk tube, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and degassed anhydrous triethylamine (5 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Homocoupling cluster_sonogashira Sonogashira Cycle cluster_glaser Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)(I)L₂ Pd0->ArPdI Oxidative Addition (Ar-I) Alkyne_complex [Ar-Pd(II)(alkyne)L₂]⁺ ArPdI->Alkyne_complex Coordination Pd_acetylide Ar-Pd(II)(-C≡CR)L₂ Alkyne_complex->Pd_acetylide Deprotonation (Base) Pd_acetylide->Pd0 Product Ar-C≡CR Pd_acetylide->Product Reductive Elimination CuI Cu(I) Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Deprotonation (Base, Alkyne) Diyne R-C≡C-C≡C-R Cu_acetylide->Diyne Oxidative Dimerization (O₂) Alkyne R-C≡C-H Alkyne->Alkyne_complex Alkyne->Cu_acetylide ArI This compound ArI->ArPdI

Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.

Experimental_Workflow arrow arrow start Start prep 1. Add Reagents to Schlenk Flask start->prep inert 2. Establish Inert Atmosphere (Ar/N₂) prep->inert solvent_base 3. Add Degassed Solvent and Base inert->solvent_base alkyne 4. Slow Addition of Alkyne solvent_base->alkyne reaction 5. Stir at Optimized Temperature alkyne->reaction monitor 6. Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Quench and Work-up monitor->workup Complete purify 8. Column Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for a Sonogashira reaction.

References

Technical Support Center: Catalyst Deactivation in Reactions with 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation in chemical reactions involving 4-Iodo-1,2-dimethylbenzene.

Troubleshooting Guide

Reactions involving this compound, particularly palladium-catalyzed cross-coupling reactions, can be susceptible to catalyst deactivation, leading to low yields or stalled reactions. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Low or No Product Conversion

Low or non-existent conversion is the most common symptom of catalyst deactivation. The following workflow can help identify the root cause and find a solution.

G start Low/No Conversion Observed check_iodide Hypothesis: Iodide Poisoning start->check_iodide Primary Suspect check_other Hypothesis: Other Deactivation Mechanisms start->check_other Secondary Suspects solution_ligand Solution: Modify Ligand System check_iodide->solution_ligand solution_conditions Solution: Optimize Reaction Conditions check_iodide->solution_conditions solution_loading Solution: Increase Catalyst Loading check_iodide->solution_loading sintering Sintering/Agglomeration (High Temperature) check_other->sintering coking Coke Deposition (Organic Impurities) check_other->coking leaching Leaching (Heterogeneous Catalysts) check_other->leaching solution_regeneration Solution: Consider Catalyst Regeneration sintering->solution_conditions Lower Temperature coking->solution_regeneration Oxidative Treatment leaching->solution_conditions Change Support/Solvent

Caption: A workflow for troubleshooting low reaction conversion.

Step 1: Evaluate for Iodide Poisoning

Iodide poisoning is the most common deactivation pathway in reactions with aryl iodides like this compound.[1] The iodide anion (I⁻), generated during the catalytic cycle, can bind strongly to the palladium center, forming inactive dimeric species.[2]

Recommended Actions:

  • Modify Ligand and Ligand/Palladium Ratio: The choice of ligand is critical to stabilize the catalyst and prevent the formation of inactive palladium-iodide complexes.

    • Ligand Type: Switch from standard phosphine (B1218219) ligands (e.g., PPh₃) to bulky, electron-rich Buchwald phosphines (e.g., XPhos, SPhos).[1][3] These ligands promote the desired catalytic steps over the formation of inactive iodide complexes.[1]

    • Ligand/Palladium Ratio: The optimal ratio can be crucial. Experiment with ratios from 1:1 to 4:1 (ligand:Pd).[1]

ParameterRecommendationRationale
Ligand Type Bulky, electron-rich phosphines (e.g., Buchwald ligands)Stabilizes the palladium center and promotes reductive elimination.[1][3]
Ligand:Pd Ratio 1:1 to 4:1Excess ligand can stabilize the catalyst, but too much can inhibit the reaction.[1]
  • Increase Catalyst Loading: For challenging reactions, a low catalyst loading may be insufficient. Consider a systematic increase.

ParameterSuggested Range
Catalyst Loading 1-5 mol% (typical), up to 10 mol% (for screening)[1]
Step 2: Optimize Reaction Conditions

If modifying the catalyst system is not sufficient, optimizing the reaction parameters can mitigate deactivation.

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If sintering is suspected, consider lowering the temperature. For sluggish reactions, a moderate increase (e.g., 80-140°C for many cross-coupling reactions) may be beneficial.[1]

  • Solvent: Ensure the solvent is anhydrous and deoxygenated. For issues with solubility or temperature, consider switching to a higher-boiling polar aprotic solvent such as NMP or DMAc.[1] In some cases, using a solvent system where the iodide byproduct is insoluble can improve reaction efficiency.

  • Base: The choice and stoichiometry of the base are critical. Ensure the base is strong enough and present in sufficient quantity (typically 1.5-2 equivalents) to neutralize the HI generated.[1]

Step 3: Consider Other Deactivation Mechanisms

If the above steps do not resolve the issue, other deactivation pathways should be considered.[1][2][4]

  • Sintering or Agglomeration: At elevated temperatures, palladium nanoparticles can coalesce into larger, less active particles. This reduces the surface area available for catalysis.[1][4]

  • Coke Deposition: Carbonaceous deposits ("coke") can form on the catalyst surface, blocking active sites. This can arise from the decomposition of organic molecules in the reaction mixture.[1][4]

  • Leaching: For heterogeneous catalysts, the active palladium metal may detach from the support and leach into the reaction solution, where it can aggregate and deactivate.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my palladium catalyst deactivating when using this compound?

A1: The most common cause is iodide poisoning. The iodide anion (I⁻), a soft ligand, forms strong bonds with the soft palladium metal center during the catalytic cycle.[1][2] This can lead to the formation of catalytically inactive species, such as iodide-bridged palladium dimers, which may precipitate and remove the active catalyst from the reaction.[1][2]

G Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Inactive_Complex Inactive Pd-Iodide Complex (e.g., [Pd(I)(μ-I)]₂) Active_Catalyst->Inactive_Complex reacts with Aryl_Iodide This compound (Ar-I) Aryl_Iodide->Oxidative_Addition Intermediate Pd(II) Intermediate (Ar-Pd-I) Oxidative_Addition->Intermediate Iodide_Anion Iodide Anion (I⁻) Intermediate->Iodide_Anion releases Catalytic_Cycle Desired Catalytic Cycle Intermediate->Catalytic_Cycle Iodide_Anion->Inactive_Complex poisons

Caption: The process of iodide poisoning of a palladium catalyst.

Q2: Are there other reasons my catalyst might be deactivating?

A2: Yes, besides iodide poisoning, other common deactivation mechanisms for palladium catalysts include:

  • Sintering/Agglomeration: At high temperatures, palladium nanoparticles can grow into larger, less active particles.[1][4]

  • Coke Deposition: Organic side products can decompose and form carbonaceous deposits on the catalyst surface, blocking active sites.[1][4]

  • Leaching: The palladium may leach from its support (if using a heterogeneous catalyst) into the solution, where it can aggregate and deactivate.[1]

Q3: Can I prevent iodide poisoning?

A3: While complete prevention is challenging, its effects can be significantly mitigated by:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can stabilize the palladium center and favor the desired catalytic steps over the formation of inactive iodide complexes.[1]

  • Additives: In some specific cases, additives that can sequester iodide ions have been utilized, although this is highly dependent on the reaction.[1]

  • Reaction Conditions: Operating the reaction at the lowest effective temperature can sometimes reduce the rate of deactivation.[1]

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Yes, in some instances, catalyst regeneration is possible. The appropriate method depends on the deactivation mechanism. For deactivation caused by coking, a common regeneration strategy is the controlled combustion of the carbonaceous deposits in an oxidizing atmosphere (e.g., air).[5][6] However, such treatments must be carefully controlled to avoid sintering of the metal particles.[6] For other deactivation modes, regeneration may be more complex.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and should be optimized for specific substrates and desired outcomes.

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid coupling partner (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Pre-mixing:

    • In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).[3]

    • Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent and Degassing:

    • Add the solvent system (e.g., Dioxane/H₂O, 4:1) to the Schlenk flask.[3]

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[3]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by column chromatography on silica (B1680970) gel.[3]

References

Technical Support Center: Improving Reaction Times for 4-Iodo-1,2-dimethylbenzene Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize cross-coupling reactions involving 4-Iodo-1,2-dimethylbenzene and reduce reaction times.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is sluggish. What are the initial checks I should perform?

A1: For slow Suzuki-Miyaura couplings, first verify the quality of your reagents and the reaction setup. Key initial checks include:

  • Reagent Quality: Check the quality of your boronic acid, as they can degrade over time.

  • Inert Atmosphere: Confirm that your reaction vessel was properly purged and is under an inert atmosphere (Argon or Nitrogen).[2] Oxygen can lead to catalyst deactivation and side reactions.

  • Solvent Purity: Use anhydrous and thoroughly degassed solvents.[1]

Q2: Can the choice of palladium catalyst and ligand significantly impact the reaction time?

A2: Absolutely. The selection of the palladium source and the ligand is critical for reaction efficiency.

  • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active Pd(0) species can be more efficient than starting with a Pd(II) salt which requires an initial reduction step.[3]

  • Ligands: For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) are often beneficial.[1][4] These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[5][6]

Q3: How does the choice of base and solvent affect the coupling reaction speed?

A3: The base and solvent system plays a crucial role in the reaction kinetics.

  • Base Selection: The strength and solubility of the base are important. For Suzuki couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can accelerate the reaction.[1] For Sonogashira reactions, amine bases such as triethylamine (B128534) or diisopropylethylamine are commonly used.[1] The base should be finely ground to maximize surface area.[1]

  • Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF are common for Suzuki and Stille reactions.[1] Toluene (B28343) can also be an effective solvent.[1] The polarity of the solvent can influence reaction rates; less polar solvents may sometimes accelerate the reaction by reducing the enthalpic barrier.[7] For some reactions, the addition of water can significantly increase the reaction rate.[8]

Q4: I am observing significant side product formation. How can I minimize this and improve the yield of my desired product?

A4: Side product formation often points to issues with the reaction conditions.

  • Homocoupling: This can be caused by the presence of oxygen. Ensure your solvent is properly degassed.

  • Proto-dehalogenation: This is the replacement of the iodine with a hydrogen atom and can be prevalent in Stille couplings.[1] Changing the solvent to toluene may help reduce this side reaction.[1]

  • Hydrolysis of Boronic Acid: In Suzuki reactions, this can be minimized by using less harsh reaction conditions or by using more stable boronate esters.

Q5: Would using microwave irradiation be beneficial for speeding up my coupling reactions?

A5: Yes, microwave heating can dramatically reduce reaction times, often from hours to minutes.[8][9] It has been successfully applied to various coupling reactions including Heck, Suzuki, and Sonogashira reactions.[8][9][10] For challenging couplings, microwave irradiation can improve both reaction kinetics and yields.[1]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during coupling reactions with this compound.

Issue 1: Slow or Incomplete Suzuki-Miyaura Coupling
Possible Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or a more air-stable pre-catalyst.[1] Ensure complete dissolution before adding other reagents.[1]
Inefficient Ligand Switch to a bulky, electron-rich phosphine ligand such as SPhos or XPhos to promote oxidative addition.[1]
Inappropriate Base Use a stronger, finely ground, and anhydrous base like Cs₂CO₃ or K₃PO₄.[1]
Low Reaction Temperature Gradually increase the reaction temperature. Consider using microwave heating to improve kinetics.[1]
Poor Stirring For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Possible Cause Recommended Solution
Steric Hindrance Use a ligand specifically designed for hindered substrates. The choice of ligand is highly dependent on the amine nucleophile.[3][11]
Inhibitory Effect of Iodide While aryl iodides are generally reactive, the iodide formed can sometimes inhibit the catalyst.[3][12] In such cases, aryl bromides or chlorides might be more suitable.
Incorrect Base The choice of base is critical and should be optimized based on the amine's pKa and the substrate's functional group tolerance.[2]
Catalyst Deactivation Ensure a strictly inert atmosphere and use degassed solvents.
Issue 3: Inefficient Sonogashira Coupling
Possible Cause Recommended Solution
Inactive Copper Co-catalyst Use a fresh source of Cu(I) salt, such as CuI. The copper co-catalyst is crucial for increasing the reaction rate.[13]
Slow Oxidative Addition This is often the rate-limiting step.[13] Using electron-rich phosphine ligands can accelerate this step.[5]
Suboptimal Temperature While couplings with aryl iodides can often proceed at room temperature, gentle heating may be required to improve the rate.[13]
Amine Base Issues Ensure the amine base (e.g., triethylamine) is pure and dry.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
  • To a microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a degassed solvent mixture (e.g., 4:1 dioxane/water).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).[9][10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), and a suitable phosphine ligand (2-4 mol%).[2]

  • Add a strong base (e.g., NaOtBu, 1.4 equiv) and anhydrous, degassed toluene.[2]

  • Stir the mixture at an elevated temperature (e.g., 80-110 °C) and monitor the reaction.[2]

  • After completion, cool the reaction to room temperature.

  • Work up by diluting with ethyl acetate (B1210297) and filtering through celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.[2]

  • Purify by flash column chromatography.[2]

Visualizing Troubleshooting Workflows

Troubleshooting_Workflow Troubleshooting Workflow for Slow Couplings start Slow Reaction Observed check_reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions optimize_catalyst Optimize Catalyst System (Screen Ligands, Try Pre-catalyst) check_reagents->optimize_catalyst optimize_base_solvent Optimize Base & Solvent (Stronger Base, Different Solvent) check_conditions->optimize_base_solvent increase_temp Increase Temperature (Consider Microwave) optimize_catalyst->increase_temp optimize_base_solvent->increase_temp success Reaction Time Improved increase_temp->success

Caption: A logical workflow for troubleshooting slow coupling reactions.

Parameter_Relationships Key Parameter Interdependencies Reaction_Time Reaction Time Catalyst Catalyst & Ligand Reaction_Time->Catalyst influences Base Base Reaction_Time->Base influences Solvent Solvent Reaction_Time->Solvent influences Temperature Temperature Reaction_Time->Temperature influences Catalyst->Base Catalyst->Solvent Base->Solvent

Caption: Interdependencies of key parameters affecting reaction time.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-1,2-dimethylbenzene. The following information addresses common issues related to solvent effects in key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What is the most likely cause related to the solvent?

A1: Low yields in Suzuki-Miyaura couplings of sterically hindered aryl iodides like this compound can often be attributed to the choice of solvent and its interplay with the base and catalyst.[1] Polar aprotic solvents like DMF can sometimes lead to side reactions, while non-polar solvents like toluene (B28343) or ethereal solvents like 1,4-dioxane (B91453) are often preferred.[2] The solubility of the boronic acid and the base is crucial; therefore, a co-solvent of water is frequently employed.[3] However, an inappropriate ratio of organic solvent to water can hinder the reaction.

Q2: In my Heck reaction, I am seeing significant formation of byproducts. How can the solvent influence this?

A2: Solvent choice is critical in minimizing side reactions in Heck couplings. Highly polar aprotic solvents such as DMF, DMAc, or NMP are commonly used to achieve high reaction rates.[4] However, at elevated temperatures, these solvents can sometimes promote side reactions like dehalogenation or catalyst decomposition. If you are observing significant byproduct formation, consider screening other polar aprotic solvents or optimizing the reaction temperature.

Q3: For a Sonogashira coupling with this compound, which solvent system is a good starting point?

A3: A variety of solvents can be effective for Sonogashira couplings.[5] Common choices include polar aprotic solvents like DMF and ethereal solvents like THF.[6] Amine bases, such as triethylamine (B128534), can sometimes be used as both the base and the solvent.[7] For sterically hindered substrates, a solvent that effectively solubilizes both the aryl iodide and the alkyne, as well as the catalyst complex, is essential. A good starting point would be a mixture of THF and an amine base.

Q4: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound and the reaction is very slow. What role does the solvent play?

A4: The solvent plays a crucial role in SNAr reactions by stabilizing the intermediate Meisenheimer complex.[8] Polar aprotic solvents like DMSO, DMF, or DMAc are highly effective at solvating the charged intermediate, thereby accelerating the reaction. If your reaction is slow, switching to a more polar aprotic solvent could significantly increase the reaction rate. Protic solvents are generally not recommended as they can solvate the nucleophile, reducing its reactivity.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Poor solubility of reagentsEnsure the chosen solvent system (e.g., Toluene/Water, Dioxane/Water) effectively dissolves the this compound, boronic acid, and base. Adjust the ratio of the organic solvent to water if necessary.
Inefficient catalyst turnoverThe solvent can influence the stability and activity of the palladium catalyst.[9] For sterically hindered substrates, consider switching to a less coordinating solvent that may favor the formation of a more active catalytic species.
Dehalogenation byproductThis can be promoted by certain solvents, especially in the presence of a hydride source. Ensure you are using anhydrous, degassed solvents. If dehalogenation persists, consider a non-polar solvent like toluene.
Homocoupling of boronic acidThis can be exacerbated by the presence of oxygen. Thoroughly degas your solvent and maintain an inert atmosphere throughout the reaction.
Issue 2: Side Product Formation in Heck Reaction
Possible Cause Troubleshooting Step
Catalyst decomposition at high temperaturesWhile polar aprotic solvents like DMF are common, they can sometimes contribute to catalyst decomposition at elevated temperatures.[2] Consider using a solvent with a lower boiling point or running the reaction at a lower temperature for a longer duration.
Formation of reduced areneCertain solvents can act as hydride donors, leading to the reduction of the aryl iodide. Use high-purity, anhydrous solvents.
Homocoupling of the aryl iodideThis can be influenced by catalyst concentration and temperature. A less coordinating solvent might reduce the likelihood of this side reaction by promoting the desired catalytic cycle.
Issue 3: Stalled Sonogashira Coupling

| Possible Cause | Troubleshooting Step | | Poor solubility of the copper acetylide intermediate | The solvent must effectively solvate the copper acetylide intermediate. A mixture of solvents, such as THF and an amine, can be beneficial.[7] | | Catalyst inhibition | Some polar aprotic solvents like DMF can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.[6] If the reaction is stalled, consider switching to a less coordinating solvent like THF or using the amine base as the solvent. | | Homocoupling of the alkyne (Glaser coupling) | This is a common side reaction promoted by the copper co-catalyst. Ensure your solvent is thoroughly degassed to minimize the presence of oxygen, which promotes this side reaction. |

Issue 4: Inefficient Nucleophilic Aromatic Substitution (SNAr)

| Possible Cause | Troubleshooting Step | | Insufficient stabilization of the Meisenheimer complex | The rate of SNAr reactions is highly dependent on the solvent's ability to stabilize the negatively charged intermediate.[8] Use a highly polar aprotic solvent such as DMSO or DMF. | | Low nucleophile reactivity | If the nucleophile is an anion, protic solvents can form hydrogen bonds, reducing its nucleophilicity. Ensure you are using a polar aprotic solvent. | | Poor solubility of the nucleophile or substrate | Ensure that both this compound and your nucleophile are soluble in the chosen solvent. If solubility is an issue, a different polar aprotic solvent may be required. |

Quantitative Data on Solvent Effects

Note: The following data is for reactions with structurally similar aryl iodides and serves as a predictive guide for the reactivity of this compound.

Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

Aryl IodideSolvent SystemBaseTemperature (°C)Time (h)Yield (%)
IodobenzeneToluene/WaterK₂CO₃901285
IodobenzeneDMFK₃PO₄100892
IodobenzeneDioxane/WaterCs₂CO₃1001095
4-IodotolueneEthanol/WaterK₂CO₃Reflux690

Table 2: Solvent Effects on the Heck Reaction of Iodobenzene with Methyl Acrylate

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFEt₃N100495
DMAcNaOAc120298
NMPK₂CO₃120396
AcetonitrileEt₃N801285

Table 3: Solvent Effects on the Sonogashira Coupling of Aryl Iodides with Phenylacetylene

Aryl IodideSolventBaseTemperature (°C)Time (h)Yield (%)
4-IodotolueneTHF/DMA (9:1)-80-High
4-Iodo-m-xyleneTriethylamine-Room Temp296
IodobenzeneTolueneK₂CO₃1101270
IodobenzeneDMFEt₃N60690

Detailed Experimental Protocols

Note: These are general protocols based on reactions with similar substrates and should be optimized for this compound.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (2 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equiv), the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, 1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ (4 mol%)

  • Triethylamine (2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and P(o-tolyl)₃.

  • Add anhydrous DMF, followed by this compound, the alkene, and triethylamine.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.[10]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (can be used as solvent) or THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equiv), Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine (2 equiv). Alternatively, use triethylamine as the solvent.

  • To the stirred suspension, add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • This compound

  • Nucleophile (e.g., piperidine, 2 equiv)

  • K₂CO₃ (2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask, add this compound (1 equiv) and dissolve it in anhydrous DMF.

  • Add the nucleophile and K₂CO₃ to the solution.

  • Heat the reaction mixture to 80-120 °C and stir.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow reagents Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Solvent Selection: - Polar Aprotic (DMF, DMSO) - Ethereal (THF, Dioxane) - Non-polar (Toluene) - +/- Water reagents->solvent Dissolve reaction Reaction Setup: - Inert Atmosphere - Temperature Control - Stirring solvent->reaction Optimize monitoring Reaction Monitoring: - TLC - GC-MS / LC-MS reaction->monitoring workup Workup: - Quenching - Extraction monitoring->workup Upon Completion purification Purification: - Column Chromatography workup->purification product Final Product purification->product

Caption: A general experimental workflow for cross-coupling reactions involving this compound.

Solvent_Effects cluster_solvent Solvent Choice cluster_outcome Potential Reaction Outcomes Polar Aprotic\n(DMF, DMSO) Polar Aprotic (DMF, DMSO) high_yield High Yield of Desired Product Polar Aprotic\n(DMF, DMSO)->high_yield Favors SNAr & some Heck side_reactions Side Reactions: - Dehalogenation - Homocoupling Polar Aprotic\n(DMF, DMSO)->side_reactions Can promote at high temps reaction_rate Reaction Rate Polar Aprotic\n(DMF, DMSO)->reaction_rate Increases rate Ethereal\n(THF, Dioxane) Ethereal (THF, Dioxane) Ethereal\n(THF, Dioxane)->high_yield Good for Suzuki & Sonogashira catalyst_activity Catalyst Activity & Stability Ethereal\n(THF, Dioxane)->catalyst_activity Good stability Non-polar\n(Toluene) Non-polar (Toluene) Non-polar\n(Toluene)->high_yield Effective for Suzuki Non-polar\n(Toluene)->side_reactions Can minimize dehalogenation

Caption: Logical relationships between solvent choice and reaction outcomes for this compound.

References

Technical Support Center: Managing Steric Hindrance in 4-Iodo-1,2-dimethylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in cross-coupling reactions involving 4-Iodo-1,2-dimethylbenzene. The ortho-dimethyl substitution pattern in this substrate presents significant steric challenges, often leading to low yields and sluggish reaction rates. This guide is designed to help you navigate these common issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in cross-coupling reactions?

A1: The two methyl groups adjacent to the iodine atom create significant steric hindrance around the reaction center. This bulkiness can impede the approach of the palladium catalyst, hindering the crucial oxidative addition step of the catalytic cycle and slowing down the overall reaction rate.[1][2]

Q2: What are the most common issues encountered when using this compound?

A2: The most common issues include low to no product yield, slow reaction kinetics requiring prolonged reaction times and high temperatures, and the formation of side products resulting from competing reaction pathways like dehalogenation or homocoupling.[3][4]

Q3: Which cross-coupling reactions are most affected by the steric hindrance of this substrate?

A3: All palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, can be negatively impacted. The extent of the issue often depends on the steric bulk of the coupling partner as well.

Q4: How can I overcome the steric hindrance associated with this compound?

A4: Key strategies include the selection of appropriate bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to promote catalyst activity, the use of highly active palladium pre-catalysts, and the careful optimization of reaction parameters such as base, solvent, and temperature.[3][5]

Troubleshooting Guides

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in this context are typically a direct consequence of steric hindrance. Here’s a systematic approach to address this issue:

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Yield Observed ligand Step 1: Optimize Ligand - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). - Consider N-heterocyclic carbene (NHC) ligands. start->ligand catalyst Step 2: Evaluate Catalyst System - Use a highly active pre-catalyst (e.g., G3/G4 palladacycles). - Ensure Pd(0) is the active species; if using Pd(II), ensure efficient in-situ reduction. ligand->catalyst  Ligand change ineffective base Step 3: Screen Bases - Use a strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). - Ensure the base is anhydrous and finely powdered. catalyst->base  Catalyst change ineffective conditions Step 4: Adjust Reaction Conditions - Gradually increase temperature (e.g., 80-120 °C). - Increase reaction time. - Ensure rigorous degassing of solvents. base->conditions  Base change ineffective success Improved Yield conditions->success  Optimization successful fail Re-evaluate Reagent Purity conditions->fail  Still no improvement

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Issue 2: Poor Reactivity in Sonogashira Coupling

Question: I am struggling to couple a terminal alkyne with this compound. What adjustments should I make?

Answer: The Sonogashira coupling is also sensitive to steric effects. The following table outlines potential issues and solutions:

Potential Cause Recommended Solution Expected Outcome
Insufficient Catalyst Activity Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or consider a copper-free protocol.[5][6]Increased reaction rate and yield.
Ineffective Base An amine base like triethylamine (B128534) or diisopropylethylamine is standard. Ensure it is dry and used in sufficient excess.Efficiently neutralizes the HI produced.
Side Reactions (Glaser Coupling) Rigorously deoxygenate the reaction mixture to prevent the homocoupling of the alkyne.[5]Minimized formation of undesired homocoupled alkyne.
Low Reaction Temperature Gradually increase the reaction temperature. Microwave heating can be effective in driving the reaction to completion.[7]Overcoming the activation energy barrier.
Issue 3: Unsuccessful Buchwald-Hartwig Amination

Question: My attempt to perform a Buchwald-Hartwig amination with this compound and a bulky amine is not working. What should I try?

Answer: Coupling two sterically hindered partners is particularly challenging. The choice of ligand and base is critical.

Decision Pathway for Buchwald-Hartwig Amination

start Start: Unsuccessful Amination ligand_choice Select Bulky Ligand (e.g., tBuXPhos, RuPhos, BrettPhos) start->ligand_choice base_choice Select Strong, Non-nucleophilic Base (e.g., LHMDS, NaOtBu, K₃PO₄) ligand_choice->base_choice reaction_setup Reaction Setup - High temperature (100-120 °C) - Anhydrous, degassed solvent (e.g., Toluene (B28343), Dioxane) - Inert atmosphere base_choice->reaction_setup monitor Monitor Reaction (TLC, LC-MS) reaction_setup->monitor success Successful Coupling monitor->success  Reaction complete troubleshoot Troubleshoot: - Screen different ligands/bases - Check reagent purity monitor->troubleshoot  Reaction stalled

Caption: Decision pathway for Buchwald-Hartwig amination.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization.

  • Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and a strong base (e.g., K₃PO₄, 2.0-3.0 equiv).[8]

  • Solvent: Add anhydrous, degassed solvent (e.g., a mixture of toluene and water 10:1).[9]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.[3]

  • Workup: After cooling to room temperature, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[8]

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following table provides representative data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the impact of ligand choice on reaction yield.

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10024<10
2Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄Toluene/H₂O1101875
3XPhos Pd G3 (2)-K₃PO₄Toluene/H₂O1101292

Note: This data is illustrative and based on general principles for sterically hindered substrates. Actual results may vary.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Iodo-1,2-dimethylbenzene and 4-Bromo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences reaction efficiency, yield, and overall cost. Aryl halides are fundamental building blocks in synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of the reactivity of two closely related compounds: 4-iodo-1,2-dimethylbenzene and 4-bromo-1,2-dimethylbenzene. The discussion is supported by experimental data and detailed methodologies for key chemical transformations.

Executive Summary

The fundamental difference in reactivity between this compound and 4-bromo-1,2-dimethylbenzene lies in the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond.[1][2] This distinction makes this compound generally more reactive in a wide range of transformations, most notably in palladium-catalyzed cross-coupling reactions. This enhanced reactivity allows for the use of milder reaction conditions, lower catalyst loadings, and often results in faster reaction rates.[3] However, 4-bromo-1,2-dimethylbenzene offers a balance of reactivity, greater stability, and lower cost, making it a viable and often preferred alternative depending on the specific synthetic requirements.

Fundamental Principles of Reactivity

The superior reactivity of aryl iodides over aryl bromides is primarily attributed to two key factors:

  • Bond Dissociation Energy (BDE): The C-I bond has a lower BDE compared to the C-Br bond, meaning less energy is required to break it.[1][2] This facilitates the initial, often rate-determining, step in many catalytic cycles.

  • Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][5] The weaker C-I bond allows for a much faster rate of oxidative addition compared to the C-Br bond.[6][7] The general reactivity trend for aryl halides in this critical step is Ar-I > Ar-Br > Ar-Cl.[8][9]

The following table summarizes the key physical properties that dictate this reactivity difference.

PropertyAryl Iodide (C-I)Aryl Bromide (C-Br)Significance
Bond Dissociation Energy ~213 kJ/mol~285 kJ/molThe weaker C-I bond is more easily cleaved, leading to higher reactivity.[2]
Electronegativity of Halogen 2.662.96The C-I bond is more polarizable, which facilitates interaction with the metal catalyst.
Reactivity in Pd Coupling HighModerateAryl iodides typically react under milder conditions and at faster rates than aryl bromides.[3][9][10]

Comparative Reactivity in Key Transformations

The enhanced reactivity of this compound is evident across a spectrum of common and synthetically valuable reactions.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a cornerstone for C-C bond formation. The higher reactivity of the C-I bond allows for coupling under significantly milder conditions. A study comparing p-iodotoluene and p-bromotoluene (close analogs of the title compounds) in a Suzuki-Miyaura reaction with phenylboronic acid clearly demonstrates this difference.[11]

Aryl HalideTemperatureTime (h)Yield (%)Catalyst SystemReference
p-Iodotoluene50 °C24<10%[Pd(PPh₃)₄], Na₂CO₃, n-PrOH/H₂O[11]
p-Bromotoluene50 °C24~75%[Pd(PPh₃)₄], Na₂CO₃, n-PrOH/H₂O[11]
p-Iodotoluene80 °C2>95%[Pd(PPh₃)₄], Na₂CO₃, n-PrOH/H₂O[11]
p-Bromotoluene80 °C2>95%[Pd(PPh₃)₄], Na₂CO₃, n-PrOH/H₂O[11]

Note: Interestingly, at lower temperatures (~50 °C) with [Pd(PPh₃)₄], the aryl bromide shows higher efficiency, a nuance attributed to the catalyst's resting state, but the general principle of higher iodide reactivity holds true, especially at elevated temperatures where both reactions proceed efficiently.[11]

Sonogashira Coupling
Buchwald-Hartwig Amination

For C-N bond formation, the higher reactivity of the C-I bond is a distinct advantage, enabling amination reactions to occur at lower temperatures.[15] This is particularly useful for substrates with sensitive functional groups. The reactivity difference is so pronounced that it can be used for selective mono-amination of dihaloarenes containing both iodine and bromine, where the reaction occurs exclusively at the C-I position.[8][16]

Grignard Reagent Formation

The formation of organomagnesium compounds (Grignard reagents) is also faster with aryl iodides than with aryl bromides.[17][18] The halide reactivity in these reactions increases in the order: Cl < Br < I.[18] This means that the initiation of the reaction between magnesium metal and this compound would typically be easier and may proceed under less forcing conditions than with its bromo-analog.

Experimental Protocols

This section provides a generalized protocol for a Suzuki-Miyaura reaction that can be adapted to directly compare the reactivity of this compound and 4-bromo-1,2-dimethylbenzene.

Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of this compound and 4-bromo-1,2-dimethylbenzene with phenylboronic acid.

Materials:

  • This compound

  • 4-Bromo-1,2-dimethylbenzene

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343) (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Catalyst Preparation: In a reaction flask, prepare the Pd(0) catalyst in situ by dissolving Pd(OAc)₂ (1 mol%) and PPh₃ (4 mol%) in toluene.

  • Reaction Setup: To a separate oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL) to the flask.

  • Initiation: Add the prepared catalyst solution to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to a set temperature (e.g., 80 °C). Take aliquots from the reaction mixture at regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h). Quench each aliquot with water and extract with ethyl acetate. Analyze the organic layer by GC-MS to determine the consumption of starting material and formation of the product against the internal standard.

  • Data Analysis: Plot the percentage yield versus time for both the iodo- and bromo- starting materials to generate a reaction profile, allowing for a direct comparison of their reaction rates and final yields under identical conditions.

Visualizations

The following diagrams illustrate the underlying principles and practical considerations when choosing between these two aryl halides.

G Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Faster for Ar-I Slower for Ar-Br ArX Ar-X (Aryl Halide) ArX->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic Ar'B(OH)₂ + Base Boronic->Transmetal PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Decision_Tree Decision Workflow for Aryl Halide Selection start Project Goal: Synthesize Target Molecule q1 Are mild reaction conditions (low temp, weak base) a high priority? start->q1 a1_yes Use this compound (Higher Reactivity) q1->a1_yes Yes a1_no Consider 4-Bromo-1,2-dimethylbenzene q1->a1_no No q2 Is cost or starting material stability a major constraint? a1_no->q2 a2_yes Use 4-Bromo-1,2-dimethylbenzene (Lower Cost, More Stable) q2->a2_yes Yes a2_no Evaluate both options q2->a2_no No q3 Is high chemoselectivity required in the presence of other halides (e.g., -Br, -Cl)? a2_no->q3 q3->a1_no No a3_yes Use this compound (Reacts Preferentially) q3->a3_yes Yes

References

A Comparative Guide to Analytical Methods for Purity Assessment of 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-Iodo-1,2-dimethylbenzene, a key building block in organic synthesis and pharmaceutical research, is critical for the reliability of experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of three principal analytical techniques for its purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The synthesis of this compound typically involves the direct iodination of 1,2-dimethylbenzene (o-xylene)[1]. This process can lead to several impurities, including unreacted starting material, positional isomers (e.g., 3-iodo-1,2-dimethylbenzene and 2-iodo-1,2-dimethylbenzene), and potentially di-iodinated byproducts. A robust analytical method must be able to separate and quantify these closely related compounds.

Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the nature of potential impurities, required sensitivity, and the desired level of structural information.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Separation based on the differential partitioning of the analyte and impurities between a stationary and a liquid mobile phase.Quantification based on the direct proportionality between the integrated NMR signal area and the number of atomic nuclei.
Information Provided Quantitative purity (area %), identification of volatile impurities through mass spectra.Quantitative purity (area %), retention times of the main component and impurities.Absolute or relative purity without a specific reference standard of the analyte; structural confirmation.
Advantages High separation efficiency for volatile isomers, excellent sensitivity, and definitive identification of impurities via mass spectral libraries.Suitable for a wide range of compounds, including those with limited volatility; robust and reproducible quantification.[2]Primary analytical method, does not require a reference standard of the analyte, provides structural information, and is highly accurate.
Limitations Not suitable for thermally labile compounds; co-elution of isomers with similar boiling points can be challenging.Requires reference standards for definitive impurity identification; method development can be more time-consuming.[2]Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer for optimal resolution and sensitivity.
Typical LOD/LOQ Low ppm range (e.g., LOD < 1 ppm, LOQ < 5 ppm for similar aromatic compounds).ppm range (e.g., LOD ~1 µg/mL, LOQ ~3 µg/mL for xylene metabolites).Typically in the range of 0.05-0.1% for accurate quantification.
Linearity (R²) > 0.99 for a wide concentration range.Typically > 0.999 for validated methods.Excellent linearity over a wide dynamic range.

Experimental Protocols

The following protocols are proposed based on established methods for structurally similar compounds, such as iodinated and methylated benzenes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile impurities in this compound.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Agilent HP-INNOWax, 60 m x 0.32 mm, 0.5 µm), is recommended for resolving aromatic isomers.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 5 minutes, ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 230 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile method for the purity assessment of this compound, offering alternative selectivity to GC.

Methodology:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For improved separation of aromatic isomers, a Phenyl-Hexyl column can be considered to leverage π-π interactions.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in acetonitrile (B52724) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (B) and water (A).

    • Gradient Program: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of this compound. An internal standard of known purity is used for absolute quantification.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 15-20 mg of the this compound sample into a clean vial.

    • Accurately weigh (to 0.01 mg) a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d6).

  • NMR Acquisition Parameters (¹H NMR):

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient to ensure full relaxation).

    • Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.

    • Acquisition Time: Sufficient to ensure high digital resolution.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential multiplication factor of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizations

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_sample Sample Handling cluster_methods Analytical Methods cluster_data Data Analysis cluster_result Final Report Sample This compound Sample Prep Sample Preparation (Dissolution, Weighing) Sample->Prep GCMS GC-MS Analysis Prep->GCMS Volatile Solvent HPLC HPLC Analysis Prep->HPLC Mobile Phase qNMR qNMR Analysis Prep->qNMR Deuterated Solvent + Internal Standard GCMS_Data Chromatogram & Mass Spectrum (Area %, Library Match) GCMS->GCMS_Data HPLC_Data Chromatogram (Area %, Retention Time) HPLC->HPLC_Data qNMR_Data NMR Spectrum (Integration, Purity Calculation) qNMR->qNMR_Data Report Purity Assessment Report (Comparison of Results) GCMS_Data->Report HPLC_Data->Report qNMR_Data->Report

Caption: A logical workflow for the purity assessment of this compound.

Method_Selection_Logic Logic for Selecting an Analytical Method Start Purity Assessment Required Question1 Need for Definitive Impurity Identification? Start->Question1 Question2 Is Absolute Purity without Analyte Standard Needed? Question1->Question2 No Method_GCMS Use GC-MS Question1->Method_GCMS Yes Question3 Routine QC with Established Impurity Profile? Question2->Question3 No Method_qNMR Use qNMR Question2->Method_qNMR Yes Question3->Method_GCMS No, consider for orthogonal method Method_HPLC Use HPLC Question3->Method_HPLC Yes

Caption: Decision tree for selecting a suitable analytical method.

References

A Comparative Guide to Validating Reaction Products of 4-Iodo-1,2-dimethylbenzene by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous validation of chemical structures is a cornerstone of reliable and reproducible research. 4-Iodo-1,2-dimethylbenzene is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to construct more complex molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for the structural elucidation of its reaction products. This guide provides an objective comparison of NMR spectroscopy with alternative analytical methods for product validation, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Product Validation

While NMR spectroscopy is unparalleled in providing detailed structural information, a multi-technique approach ensures the most robust validation. The following table compares NMR with Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) for the analysis of typical cross-coupling reaction products derived from this compound.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Precise chemical environment, connectivity, and stereochemistry of atoms in the molecule. Provides unambiguous structure elucidation.- Provides detailed structural information. - Quantitative nature allows for purity assessment. - Non-destructive.- Lower sensitivity compared to MS. - Can be complex to interpret for molecules with overlapping signals. - Requires deuterated solvents.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight of the product and its fragments. Retention time provides information on purity.- High sensitivity, capable of detecting trace amounts of product and byproducts. - Excellent for assessing purity and monitoring reaction progress.[1]- Does not provide detailed structural information on its own; isomers are often indistinguishable. - Requires volatile and thermally stable compounds. - Destructive technique.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups in the molecule.- Fast and simple to operate. - Provides a unique "fingerprint" for a compound.- Does not provide a complete picture of the molecular structure. - Not suitable for distinguishing between isomers with similar functional groups.

Experimental Data: NMR Analysis of Reaction Products

The validation of a reaction product by NMR involves comparing the spectrum of the product with that of the starting material. While the specific spectral data for this compound is available from commercial suppliers and databases, this section focuses on the expected NMR data for its transformation into common cross-coupling products.[2]

Starting Material: this compound

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the two methyl groups. The ¹³C NMR spectrum will show distinct signals for the iodinated carbon, the methyl-substituted carbons, and the remaining aromatic carbons.

Product Validation: Representative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR data for the products of Suzuki-Miyaura, Sonogashira, and Heck reactions starting from this compound. The data presented is for closely related analogues, providing a strong predictive framework for the expected chemical shifts and multiplicities.

Table 1: Suzuki-Miyaura Coupling Product - 3,4-Dimethylbiphenyl

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Assignment
Aromatic-H7.58 - 7.20mAr-H
Methyl-H2.33sAr-CH₃
Methyl-H2.31sAr-CH₃
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
Aromatic-C141.2, 138.2, 136.8, 135.5, 129.8, 128.6, 127.0, 126.9, 124.3Ar-C
Methyl-C19.8, 19.4Ar-CH₃

Table 2: Sonogashira Coupling Product - 1,2-dimethyl-4-(phenylethynyl)benzene Analogue

Data for 1-methyl-4-(phenylethynyl)benzene[3]

¹H NMR (400 MHz, CDCl₃) Chemical Shift (ppm) Multiplicity Assignment
Aromatic-H7.55 - 7.45mAr-H
Aromatic-H7.40 - 7.30mAr-H
Aromatic-H7.15d, J = 8.0 HzAr-H
Methyl-H2.37sAr-CH₃
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (ppm) Assignment
Aromatic-C138.39, 131.56, 131.51, 129.12, 128.32, 128.07, 123.50, 120.21Ar-C
Alkyne-C89.56, 88.72C≡C
Methyl-C21.51Ar-CH₃

Table 3: Heck Reaction Product - (E)-1,2-dimethyl-4-styrylbenzene Analogue

Data for (E)-1-methyl-4-styrylbenzene[4]

¹H NMR (400 MHz, CDCl₃) Chemical Shift (ppm) Multiplicity Assignment
Aromatic-H7.50 - 7.40mAr-H
Aromatic-H7.36 - 7.22mAr-H
Aromatic-H7.15d, J = 7.9 HzAr-H
Olefinic-H7.07d, J = 16.3 HzAr-CH=CH-Ph
Olefinic-H6.95d, J = 16.3 HzAr-CH=CH-Ph
Methyl-H2.35sAr-CH₃
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (ppm) Assignment
Aromatic-C137.7, 134.7, 129.5, 128.7, 128.6, 127.4, 126.3, 126.2Ar-C
Olefinic-C128.8, 127.2Ar-CH=CH-Ph
Methyl-C21.2Ar-CH₃

Experimental Protocols

General Procedure for NMR Sample Preparation
  • Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

  • Place the NMR tube in the spectrometer for analysis.

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried flask, add this compound (1.0 equiv), a boronic acid derivative (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/ethanol/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the catalytic cycle for a Suzuki-Miyaura coupling reaction and the general workflow for validating a reaction product.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Active Catalyst Ar-Pd(II)-I(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

Analytical_Workflow cluster_reaction Synthesis cluster_analysis Validation Start This compound + Coupling Partner Reaction Cross-Coupling Reaction (e.g., Suzuki) Start->Reaction Workup Workup & Purification Reaction->Workup Product Purified Product Workup->Product NMR 1D & 2D NMR Spectroscopy Product->NMR MS GC-MS or LC-MS Product->MS FTIR FTIR Spectroscopy Product->FTIR Data Combined Spectroscopic Data NMR->Data MS->Data FTIR->Data Structure Structure Confirmed Data->Structure

Product Validation Workflow

References

Navigating the Analysis of 4-Iodo-1,2-dimethylbenzene Reaction Products: A Comparative Guide to LC-MS and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of 4-Iodo-1,2-dimethylbenzene, a thorough understanding of its reaction products is paramount for ensuring purity, optimizing reaction conditions, and identifying potential byproducts. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive analysis of this compound and its key reaction-related impurities.

The synthesis of this compound from o-xylene (B151617) can lead to the formation of several byproducts, including isomeric di-iodinated xylenes (B1142099) and unreacted starting material. Furthermore, its subsequent use in coupling reactions, such as Ullmann or Suzuki coupling, can introduce additional impurities like homocoupled biphenyls. Effective analytical methodologies are crucial for the separation, identification, and quantification of these closely related compounds.

This guide presents detailed experimental protocols for both a primary LC-MS method and a comparative GC-MS method. Quantitative data is summarized in clear, comparative tables, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the analytical processes.

Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation and identification of semi-volatile and non-volatile compounds. A reverse-phase HPLC method is particularly well-suited for separating aromatic compounds based on their hydrophobicity.

Experimental Protocol: LC-MS
  • Instrumentation: HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for good separation of aromatic isomers. Biphenyl columns can also offer enhanced selectivity for these compounds.[1][2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both with 0.1% formic acid, is a common choice for the separation of halogenated aromatic compounds.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Profile:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 50% B

    • 20-25 min: Column re-equilibration at 50% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100-500

Data Presentation: LC-MS Analysis
CompoundExpected Retention Time (min)[M+H]+ (m/z)Key Fragment Ions (m/z)
o-Xylene~ 4.5107.191.1, 77.1
This compound~ 10.2233.0105.1, 77.1
3,4-Diiodo-1,2-dimethylbenzene~ 14.8358.9231.9, 104.0
4,5-Diiodo-1,2-dimethylbenzene~ 15.1358.9231.9, 104.0
3,3',4,4'-Tetramethylbiphenyl~ 12.5211.2195.1, 179.1

Note: Retention times are estimates and can vary depending on the specific column and system.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) - An Alternative Approach

For volatile and semi-volatile compounds like iodinated xylenes and their byproducts, GC-MS offers excellent separation efficiency and allows for the use of extensive electron ionization (EI) spectral libraries for compound identification.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this separation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Injection: Splitless injection of 1 µL at an injector temperature of 250 °C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Scan Range: m/z 40-400

Data Presentation: GC-MS Analysis
CompoundExpected Retention Time (min)Molecular Ion (M+) (m/z)Key Fragment Ions (m/z)
o-Xylene~ 5.2106.191.1, 77.1
This compound~ 11.8232.0105.0, 77.0
3,4-Diiodo-1,2-dimethylbenzene~ 16.5357.9230.9, 103.9
4,5-Diiodo-1,2-dimethylbenzene~ 16.8357.9230.9, 103.9
3,3',4,4'-Tetramethylbiphenyl~ 14.2210.2195.1, 179.1

Note: Retention times are estimates and can vary depending on the specific column and system.

Visualizing the Analytical Workflow

To better illustrate the decision-making process and experimental flow, the following diagrams created using the DOT language provide a visual representation of the analytical strategies.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilute with Mobile Phase ReactionMixture->Dilution Filtration Filter (0.22 µm) Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI+) HPLC->MS Data Data Acquisition MS->Data Chromatogram Chromatogram Analysis Data->Chromatogram MassSpectra Mass Spectra Interpretation Chromatogram->MassSpectra Quantification Quantification MassSpectra->Quantification

Caption: LC-MS analysis workflow for this compound reaction products.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing ReactionMixture_GC Reaction Mixture Dilution_GC Dilute with Solvent (e.g., Dichloromethane) ReactionMixture_GC->Dilution_GC GC GC Separation (DB-5ms Column) Dilution_GC->GC MS_EI Mass Spectrometry (EI) GC->MS_EI Data_GC Data Acquisition MS_EI->Data_GC Chromatogram_GC Chromatogram Analysis Data_GC->Chromatogram_GC MassSpectra_EI Mass Spectra Library Search Chromatogram_GC->MassSpectra_EI Quantification_GC Quantification MassSpectra_EI->Quantification_GC

Caption: GC-MS analysis workflow for this compound reaction products.

Comparison of LC-MS and GC-MS for this Analysis

FeatureLC-MSGC-MS
Applicability Well-suited for semi-volatile and non-volatile, thermally labile compounds.Ideal for volatile and semi-volatile, thermally stable compounds.
Separation Good resolution of isomers, especially with specialized columns (e.g., biphenyl).[1][2]Excellent separation efficiency for volatile isomers.
Ionization Soft ionization (ESI) typically yields protonated molecules, preserving molecular weight information.Hard ionization (EI) provides extensive fragmentation, useful for structural elucidation and library matching.
Sensitivity Generally high sensitivity.High sensitivity, particularly for compounds that ionize well with EI.
Sample Derivatization Not typically required.May be necessary for less volatile or polar compounds, but not for the target analytes here.
Compound Identification Based on retention time and mass-to-charge ratio of the molecular ion and its fragments.Aided by extensive, commercially available EI mass spectral libraries.
Potential Issues Ion suppression or enhancement due to matrix effects.Not suitable for non-volatile or thermally unstable compounds.

Conclusion

Both LC-MS and GC-MS are powerful and complementary techniques for the analysis of this compound and its reaction products. The choice between the two often depends on the specific goals of the analysis and the nature of the expected byproducts.

  • LC-MS is advantageous for its soft ionization, which simplifies mass spectra by primarily showing the molecular ion, making it easier to determine the molecular weights of unknown byproducts.

  • GC-MS excels in the separation of volatile isomers and provides detailed fragmentation patterns that can be readily compared against established libraries for confident compound identification.

For a comprehensive characterization of a reaction mixture containing this compound, employing both techniques can provide a more complete picture of the product distribution and impurity profile. This guide serves as a foundational resource for developing robust analytical methods to ensure the quality and purity of this important synthetic intermediate.

References

A Comparative Guide to the Reactivity of 4-Iodo-1,2-dimethylbenzene and Its Isomers in Key Cross-Coupling Reactions and Grignard Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Steric and Electronic Effects on the Reactivity of Iododimethylbenzene Isomers in Suzuki-Miyaura Coupling, Heck Reaction, Buchwald-Hartwig Amination, and Grignard Reagent Formation.

The reactivity of aryl halides is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules central to drug discovery and materials science. Among these, iodinated aromatic compounds are prized for their high reactivity in a variety of cross-coupling reactions. This guide provides a detailed comparative analysis of the reactivity of 4-Iodo-1,2-dimethylbenzene and its structural isomers. The influence of the substitution pattern of the methyl groups on the benzene (B151609) ring significantly impacts the electronic and steric environment of the carbon-iodine bond, leading to notable differences in reaction outcomes.

Isomers of Iododimethylbenzene (Iodoxylene)

The isomers of iododimethylbenzene, also known as iodoxylenes, provide an excellent platform to study the interplay of steric and electronic effects. The position of the iodine atom relative to the two methyl groups dictates the accessibility of the reaction center and the electron density of the aromatic ring. The isomers considered in this guide are:

  • This compound

  • 3-Iodo-1,2-dimethylbenzene

  • 1-Iodo-2,3-dimethylbenzene

  • 2-Iodo-1,3-dimethylbenzene

  • 1-Iodo-2,4-dimethylbenzene

  • 4-Iodo-1,3-dimethylbenzene

  • 1-Iodo-3,5-dimethylbenzene (B1203722)

  • 2-Iodo-1,4-dimethylbenzene

Reactivity Comparison in Key Synthetic Transformations

The following sections detail the expected reactivity trends and available quantitative data for the isomers of iododimethylbenzene in four critical synthetic reactions: Suzuki-Miyaura coupling, the Heck reaction, Buchwald-Hartwig amination, and Grignard reagent formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide. The reactivity of aryl iodides in this reaction is influenced by both electronic and steric factors. Electron-donating groups, such as methyl groups, can increase the electron density on the aromatic ring, which can sometimes slow down the oxidative addition step. However, steric hindrance around the iodine atom is often a more dominant factor.

IsomerPredicted ReactivityReported Yield (%)
This compound HighData not available
3-Iodo-1,2-dimethylbenzene Moderate to HighData not available
1-Iodo-2,3-dimethylbenzene Moderate (Sterically hindered)Data not available
2-Iodo-1,3-dimethylbenzene HighData not available
1-Iodo-2,4-dimethylbenzene HighData not available
4-Iodo-1,3-dimethylbenzene HighData not available
1-Iodo-3,5-dimethylbenzene Very HighData not available
2-Iodo-1,4-dimethylbenzene HighData not available

Note: Specific quantitative data for a direct comparison of all isomers under identical conditions is limited in the current literature. The predicted reactivity is based on general principles of steric and electronic effects.

Isomers with less steric hindrance around the iodine atom, such as 1-iodo-3,5-dimethylbenzene and 4-iodo-1,3-dimethylbenzene, are expected to exhibit the highest reactivity. In contrast, isomers with ortho-substituents flanking the iodine, like 1-iodo-2,3-dimethylbenzene, will likely show reduced reactivity due to steric impediment of the oxidative addition to the palladium catalyst.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. Similar to the Suzuki coupling, the efficiency of the Heck reaction is sensitive to the steric and electronic properties of the aryl halide.

IsomerPredicted ReactivityReported Yield (%)
This compound HighData not available
3-Iodo-1,2-dimethylbenzene Moderate to HighData not available
1-Iodo-2,3-dimethylbenzene Moderate (Sterically hindered)Data not available
2-Iodo-1,3-dimethylbenzene HighData not available
1-Iodo-2,4-dimethylbenzene HighData not available
4-Iodo-1,3-dimethylbenzene HighData not available
1-Iodo-3,5-dimethylbenzene Very HighData not available
2-Iodo-1,4-dimethylbenzene HighData not available

The trend in reactivity for the Heck reaction is expected to mirror that of the Suzuki coupling. Isomers with unhindered iodine atoms will react more readily. The electron-donating nature of the methyl groups generally enhances the reactivity of the aryl iodide in the oxidative addition step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is also influenced by the steric and electronic environment of the aryl halide.

IsomerPredicted ReactivityReported Yield (%)
This compound HighData not available
3-Iodo-1,2-dimethylbenzene Moderate to HighData not available
1-Iodo-2,3-dimethylbenzene Moderate (Sterically hindered)Data not available
2-Iodo-1,3-dimethylbenzene HighData not available
1-Iodo-2,4-dimethylbenzene HighData not available
4-Iodo-1,3-dimethylbenzene HighData not available
1-Iodo-3,5-dimethylbenzene Very High97[1]
2-Iodo-1,4-dimethylbenzene HighData not available

A study reported a high yield of 97% for the Buchwald-Hartwig amination of 1-iodo-3,5-dimethylbenzene, which aligns with the prediction that isomers with minimal steric hindrance around the reaction site exhibit high reactivity[1]. The steric hindrance is a critical factor, and bulky ligands are often employed to facilitate the coupling of sterically demanding substrates.

Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. The rate of this reaction is influenced by the nature of the halogen and the steric environment of the carbon-halogen bond. Aryl iodides are generally more reactive than bromides and chlorides.

IsomerPredicted Ease of Formation
This compound Readily formed
3-Iodo-1,2-dimethylbenzene Readily formed
1-Iodo-2,3-dimethylbenzene Slower formation (Steric hindrance)
2-Iodo-1,3-dimethylbenzene Readily formed
1-Iodo-2,4-dimethylbenzene Readily formed
4-Iodo-1,3-dimethylbenzene Readily formed
1-Iodo-3,5-dimethylbenzene Readily formed
2-Iodo-1,4-dimethylbenzene Readily formed

The initiation of Grignard reagent formation can be sensitive to steric hindrance. Isomers with ortho-methyl groups, such as 1-iodo-2,3-dimethylbenzene, may exhibit a longer induction period or require activation of the magnesium. However, once initiated, the reaction for all isomers is generally expected to proceed to completion.

Experimental Protocols

Detailed experimental protocols for each of the discussed reactions are provided below. These are generalized procedures and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iododimethylbenzene isomer (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DMF) and water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate (B86663) (Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

General Protocol for the Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine the iododimethylbenzene isomer (1.0 mmol), the alkene (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (if required), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 mmol).

  • Solvent Addition: Add a suitable degassed solvent (e.g., DMF, NMP, or acetonitrile).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-140 °C) with stirring for the necessary duration (monitored by TLC or GC-MS).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

  • Purification: The residue is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the iododimethylbenzene isomer (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 mmol).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane).

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the substrates and catalyst system) until completion.

  • Work-up: Cool the reaction, quench with water, and extract with an organic solvent. The organic phase is washed, dried, and the solvent removed in vacuo.

  • Purification: The crude product is purified by chromatography.

General Protocol for Grignard Reagent Formation
  • Reaction Setup: Flame-dry all glassware and assemble under an inert atmosphere. Place magnesium turnings (1.1-1.5 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A crystal of iodine can be added to activate the magnesium.

  • Initiation: Add a small portion of a solution of the iododimethylbenzene isomer in an anhydrous ether solvent (e.g., diethyl ether or THF) to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

  • Addition: Once the reaction has started, add the remaining solution of the aryl iodide dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting Grignard reagent is a cloudy, grey to brown solution and should be used immediately.

Logical Relationship of Factors Influencing Reactivity

The following diagram illustrates the key factors that determine the reactivity of the iododimethylbenzene isomers in the discussed cross-coupling reactions.

ReactivityFactors Factors Influencing Reactivity of Iododimethylbenzene Isomers cluster_Substrate Substrate Properties cluster_Effects Influencing Effects cluster_Reaction Reaction Outcome IsomerStructure Isomer Structure (Position of I and Me groups) StericHindrance Steric Hindrance IsomerStructure->StericHindrance ElectronicEffects Electronic Effects (Electron Donating Groups) IsomerStructure->ElectronicEffects Reactivity Overall Reactivity StericHindrance->Reactivity Decreases Reactivity ElectronicEffects->Reactivity Generally Increases Reactivity (Oxidative Addition)

Caption: Factors influencing the reactivity of iododimethylbenzene isomers.

Experimental Workflow for a Typical Cross-Coupling Reaction

The diagram below outlines a standard workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.

ExperimentalWorkflow General Workflow for Cross-Coupling Reactions Start Reaction Setup (Under Inert Atmosphere) Reagents Add: - Iododimethylbenzene Isomer - Coupling Partner - Catalyst & Ligand - Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Quantification of 4-Iodo-1,2-dimethylbenzene: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise quantification of 4-Iodo-1,2-dimethylbenzene, the selection of an appropriate analytical methodology is paramount. This guide provides a detailed comparison of two robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison is supported by detailed experimental protocols and expected performance data to facilitate an informed decision based on analytical needs.

Method Comparison: GC-MS and HPLC-UV

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[1] It is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.[2][3] The mass spectrometer provides a high degree of specificity, allowing for the unambiguous identification and quantification of the target analyte, even in complex matrices.

High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique for the analysis of a broad range of compounds. While this compound is volatile, it can be readily analyzed by reverse-phase HPLC. This method is often simpler to implement than GC-MS and can be a cost-effective alternative for routine analysis where high sensitivity is not the primary requirement.

The choice between these two methods will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Data Presentation: Performance Comparison

The following table summarizes the expected quantitative performance of the GC-MS and HPLC-UV methods for the analysis of this compound.

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL50 - 200 ng/mL
Linearity Range 1 - 1000 ng/mL (R² > 0.999)0.2 - 200 µg/mL (R² > 0.998)
Accuracy (Recovery) 95 - 105%90 - 110%
Precision (RSD) < 5%< 10%
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Sample Throughput ModerateHigh

Experimental Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound by GC-MS and a logical comparison of the two analytical approaches.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution with suitable solvent (e.g., Hexane) Sample->Dilution ISTD Addition of Internal Standard Dilution->ISTD Vortex Vortexing ISTD->Vortex Filter Filtering (0.22 µm) Vortex->Filter Injection Injection into GC-MS Filter->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: GC-MS experimental workflow for this compound quantification.

Method_Comparison cluster_gcms GC-MS Method cluster_hplc HPLC-UV Method GCMS_Sample Sample Preparation (Volatile Solvent) GCMS_Sep Gas Chromatography (Separation by Volatility) GCMS_Sample->GCMS_Sep GCMS_Det Mass Spectrometry (High Specificity) GCMS_Sep->GCMS_Det GCMS_Quant Quantification GCMS_Det->GCMS_Quant HPLC_Sample Sample Preparation (Mobile Phase Solvent) HPLC_Sep Liquid Chromatography (Separation by Polarity) HPLC_Sample->HPLC_Sep HPLC_Det UV Detection (Moderate Specificity) HPLC_Sep->HPLC_Det HPLC_Quant Quantification HPLC_Det->HPLC_Quant

Caption: Logical comparison of GC-MS and HPLC-UV analytical workflows.

Experimental Protocols

GC-MS Method

1. Instrumentation:

  • A gas chromatograph equipped with a mass selective detector (MSD).

2. Reagents and Materials:

  • This compound analytical standard (≥98% purity).

  • Internal Standard (ISTD): 1-Bromo-4-fluorobenzene or a suitable analogue.

  • Hexane (B92381) (HPLC grade) or other suitable volatile solvent.[1]

  • Volumetric flasks, pipettes, and autosampler vials.

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of hexane.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution in hexane to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking: Add a constant concentration of the internal standard to all calibration standards and samples.

  • Sample Preparation: Dilute the sample containing this compound with hexane to fall within the calibration range.[2]

4. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 200 °C.

    • Hold for 2 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for this compound: m/z 232 (Molecular Ion).[4]

    • Qualifier Ions: m/z 105, 91.[4]

    • ISTD Ions: Monitor appropriate ions for the chosen internal standard.

5. Data Analysis:

  • Integrate the peak areas of the quantifier ions for this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

6. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[5][6][7][8]

HPLC-UV Method (Alternative)

1. Instrumentation:

  • An HPLC system with a UV detector, pump, autosampler, and column oven.

2. Reagents and Materials:

  • This compound analytical standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Volumetric flasks, pipettes, and autosampler vials.

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.2, 1, 5, 20, 100, 200 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 225 nm.

5. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

6. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, LOD, and LOQ.

Conclusion

Both GC-MS and HPLC-UV are suitable for the quantification of this compound. The GC-MS method offers superior sensitivity and specificity, making it the preferred choice for trace analysis or for samples with complex matrices. The HPLC-UV method, while less sensitive, is a robust and cost-effective alternative for routine analysis of less complex samples where higher detection limits are acceptable. The detailed protocols and performance characteristics presented in this guide should assist researchers in selecting the most appropriate method for their specific analytical requirements.

References

kinetic studies of 4-Iodo-1,2-dimethylbenzene in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Performance of 4-Iodo-1,2-dimethylbenzene and its Analogs in Suzuki-Miyaura Reactions

For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is a critical decision in the optimization of synthetic routes. The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, and the choice of the aryl halide substrate significantly impacts reaction efficiency. This guide provides a comparative analysis of the kinetic performance of this compound and its bromo and chloro analogs in Suzuki-Miyaura reactions. While specific kinetic data for this compound is not extensively available in published literature, this guide leverages established principles and data from closely related analogs to provide a comprehensive comparison.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[1][2] The rate-determining step can vary depending on the specific reactants and conditions, but for many systems, the oxidative addition of the aryl halide is the slowest step and therefore dictates the overall reaction rate.[3]

Quantitative Data Comparison

To provide a quantitative perspective, the following table summarizes kinetic and yield data for the Suzuki-Miyaura coupling of the closely related 4-halotoluenes with phenylboronic acid. These substrates offer a reasonable approximation of the expected relative reactivity of the di-substituted analogs.

Aryl HalideRelative Reactivity TrendTypical Reaction ConditionsProduct Yield (%)Reference
4-IodotolueneHighestPd(OAc)₂, S-Phos, K₂CO₃, Toluene/H₂O, 80°CHigh[3]
4-BromotolueneIntermediatePd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O, 100°CModerate to High[5]
4-ChlorotolueneLowestPd(OAc)₂, XPhos, Cs₂CO₃, Dioxane, 110°CLow to Moderate[6]

Note: The conditions presented are representative and may vary depending on the specific boronic acid, catalyst system, and solvent used. Higher temperatures and more electron-rich, bulky phosphine (B1218219) ligands are often required for less reactive aryl chlorides.[6]

Experimental Protocols

To facilitate further research and direct comparison, a detailed experimental protocol for conducting a kinetic study of the Suzuki-Miyaura reaction of this compound and its analogs is provided below. This protocol is designed to monitor the reaction progress over time, allowing for the determination of initial rates and reaction rate constants.

Objective: To determine and compare the kinetic profiles of the Suzuki-Miyaura coupling of this compound, 4-bromo-1,2-dimethylbenzene, and 4-chloro-1,2-dimethylbenzene with phenylboronic acid.

Materials:

  • This compound

  • 4-Bromo-1,2-dimethylbenzene

  • 4-Chloro-1,2-dimethylbenzene

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane (B42187) or mesitylene) for GC-MS analysis

  • Reaction vials, magnetic stir bars, and a heating block or oil bath

Procedure:

  • Reaction Setup: In a series of reaction vials, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.

  • Reaction Initiation: Inject the catalyst solution into each reaction vial to initiate the reaction.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a dilute solution of HCl in diethyl ether).

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial reaction rate can be determined from the initial slope of this curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Mechanism pd0 Pd(0)Ln pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Oxidative Addition ar_x Ar-X (4-Halo-1,2-dimethylbenzene) ar_x->pd2_complex transmetalation_intermediate Ar-Pd(II)L2-R pd2_complex->transmetalation_intermediate Transmetalation boronic_acid R-B(OH)2 (Phenylboronic acid) boronic_acid->transmetalation_intermediate base Base base->transmetalation_intermediate transmetalation_intermediate->pd0 Reductive Elimination product Ar-R (Product) transmetalation_intermediate->product

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis reagents Weigh Aryl Halide, Boronic Acid, Base, Internal Standard vials Add to Reaction Vials reagents->vials inert Establish Inert Atmosphere vials->inert catalyst_prep Prepare Catalyst Solution inert->catalyst_prep initiate Initiate Reaction with Catalyst catalyst_prep->initiate sampling Take Aliquots at Time Intervals initiate->sampling quench Quench Aliquots sampling->quench gcms Analyze by GC-MS quench->gcms plot Plot Concentration vs. Time gcms->plot kinetics Determine Initial Rates and Rate Constants plot->kinetics

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 4-Iodo-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of substituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. 4-Iodo-1,2-dimethylbenzene (also known as 4-iodo-o-xylene) is a valuable building block, and its efficient transformation via palladium-catalyzed cross-coupling reactions is of significant interest. The choice of the palladium catalyst system is critical in achieving high yields, selectivity, and operational efficiency. This guide provides an objective comparison of various palladium catalysts for the coupling of this compound, supported by experimental data from the literature.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the specific coupling reaction, the nature of the coupling partners, and the reaction conditions. Below is a summary of the performance of different palladium catalyst systems in Sonogashira, Heck, and Suzuki coupling reactions with this compound.

Coupling ReactionPalladium Catalyst SystemCoupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)
Sonogashira Pd(PPh₃)₂Cl₂ / CuITrimethylsilylacetylene (B32187) (TMSA)Triethylamine (B128534) (TEA)TriethylamineRoom Temp.296
Heck Pd(OAc)₂Methyl AcrylateTriethylamine (TEA)DMF100-1204-12Estimated >90
Suzuki Pd(dppf)Cl₂Phenylboronic AcidCs₂CO₃1,4-Dioxane (B91453)/Water85-100OvernightEstimated >90

Note: Yields for the Heck and Suzuki reactions are estimated based on protocols for structurally similar aryl iodides due to the limited availability of direct comparative data for this compound under these specific conditions.

Detailed Experimental Protocols

Sonogashira Coupling

Catalyst System: Dichlorobis(triphenylphosphine)palladium(II) / Copper(I) iodide

A two-neck round bottom flask fitted with a condenser is charged with this compound (1.0 mmol), the palladium catalyst (1 mol%), and CuI (1 mol%). The apparatus is degassed and back-filled with an inert atmosphere. Previously degassed triethylamine is added, followed by the dropwise addition of trimethylsilylacetylene (1.1 mmol) dissolved in acetonitrile (B52724) at approximately 80°C. The reaction is stirred at reflux for the specified time. After completion, the solvents are evaporated, and the residue is worked up with a saturated aqueous sodium bicarbonate solution and extracted with ether. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica (B1680970) gel chromatography.

Heck Reaction

Catalyst System: Palladium(II) Acetate

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the alkene (e.g., methyl acrylate, 1.2-1.5 equiv), and Pd(OAc)₂ (1-5 mol%). Anhydrous solvent (e.g., DMF) is added, followed by the base (e.g., triethylamine, 2-3 equiv). The flask is sealed and the reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring. Reaction progress is monitored by TLC or GC/LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent and water, and the organic layer is separated, washed, dried, and concentrated. The product is purified by flash column chromatography.[1]

Suzuki-Miyaura Coupling

Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

Into a round bottom pressure flask equipped with a stir bar, this compound (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), and a base such as cesium carbonate (2.5 equiv) are added. Under an argon atmosphere, anhydrous 1,4-dioxane and water are added, and the mixture is sparged with argon for 10 minutes. The palladium catalyst, such as Pd(dppf)Cl₂ (0.1 equiv), is then added, and the mixture is sparged for an additional 10 minutes. The vessel is sealed and the reaction mixture is stirred at 85-100°C overnight. After cooling, the reaction progress is analyzed by TLC. The mixture is then filtered through a pad of celite, and the crude product is purified by flash column chromatography.

Logical Workflow for Catalyst Selection

The selection of an appropriate palladium catalyst system is a critical step in planning a successful cross-coupling reaction. The following diagram illustrates a general workflow for this process.

CatalystSelection cluster_start Initiation cluster_catalyst Catalyst System Selection cluster_reaction Execution & Analysis cluster_optimization Optimization Start Define Coupling Reaction (e.g., Suzuki, Heck, Sonogashira) Catalyst Select Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) Start->Catalyst Reaction Type Defined Ligand Choose Appropriate Ligand (e.g., Phosphines, NHCs) Catalyst->Ligand Base Select Base (e.g., K₂CO₃, Cs₂CO₃, TEA) Ligand->Base Solvent Choose Solvent (e.g., Toluene, DMF, Dioxane) Base->Solvent Reaction Perform Reaction under Inert Atmosphere Solvent->Reaction Monitor Monitor Progress (TLC, GC, LC-MS) Reaction->Monitor Workup Work-up and Purify Product Monitor->Workup Analyze Analyze Yield and Purity Workup->Analyze Optimize Optimize Conditions if Necessary (Temperature, Time, Stoichiometry) Analyze->Optimize Low Yield or Impurities End Final Product Analyze->End Successful Synthesis Optimize->Reaction Re-run Experiment

Caption: A workflow for selecting and optimizing a palladium catalyst system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

CatalyticCycle Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII Ar-I OxAdd Oxidative Addition OxAdd->PdII PdII_R R-Pd(II)-R' Ln PdII->PdII_R Coupling Partner Transmetal Transmetalation (Suzuki/Sonogashira) or Alkene Insertion (Heck) Transmetal->PdII_R PdII_R->Pd0 R-R' RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Product (Ar-R') RedElim->Product Start Ar-I (this compound) Start->OxAdd Partner Coupling Partner (R'-M or Alkene) Partner->Transmetal ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Argon or Nitrogen) Solvent->Inert Heat Heat to Reaction Temperature with Stirring Inert->Heat Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

References

Safety Operating Guide

Safe Disposal of 4-Iodo-1,2-dimethylbenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Iodo-1,2-dimethylbenzene must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Under no circumstances should it be released into the environment, such as down the drain. This guide provides detailed procedures for the safe handling and disposal of this compound, a halogenated aromatic hydrocarbon, to ensure the safety of laboratory personnel and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Double gloving may be appropriate for transfers of larger quantities.
Eye/Face Protection ANSI-approved chemical splash goggles. A face shield should be used when there is a risk of splashing.
Body Protection A fully buttoned lab coat. A chemical-resistant apron is recommended for larger quantities.
Respiratory Protection All handling of waste should occur in a certified chemical fume hood to avoid inhalation of vapors.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is critical for safety and cost-effective disposal. This compound is a halogenated organic compound .

Procedure:

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container should be made of a compatible material, such as polyethylene.[3] Do not use metal cans, as halogenated solvents can degrade to form acids that corrode metal.[3]

  • Labeling: Immediately label the container with a hazardous waste tag. The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

  • Segregation: This container must be used exclusively for halogenated organic waste.[4]

    • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).

    • DO NOT mix with aqueous waste, acids, bases, oxidizers, or metals.[3][5]

  • Collection:

    • Perform all transfers of waste into the container within a certified chemical fume hood.

    • Keep the waste container tightly closed when not in use.[1][6]

    • Store the container in a designated satellite accumulation area (SAA), such as a secondary containment tub within or under the fume hood.[6]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G cluster_0 Preparation Phase cluster_1 Collection Phase (in Fume Hood) cluster_2 Final Disposal Phase A Identify Waste as Halogenated Organic B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Obtain & Label Halogenated Waste Container B->C D Transfer Waste into Designated Container C->D Begin Waste Collection E Keep Container Tightly Closed D->E F Store in Secondary Containment (SAA) E->F G Container is Full (or Experiment Complete) F->G Continue Collection as Needed H Arrange for Pickup by Institutional EHS G->H I EHS Transports to Approved Waste Disposal Facility H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.